3-Hydroxy-12-oleanene-23,28-dioic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6aR,6bS,8aS,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21?,22?,26-,27-,28-,29?,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIBKVQNJKUVCE-QPHRCCSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of 3-Hydroxy-12-oleanene-23,28-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of the pentacyclic triterpenoid (B12794562), 3-Hydroxy-12-oleanene-23,28-dioic acid. This document consolidates available scientific information on its botanical origins, alongside a representative experimental protocol for its isolation and a plausible signaling pathway associated with its biological activity.
Natural Distribution
This compound is a member of the oleanane-type triterpenoid class of natural products. While the oleanane (B1240867) skeleton is widespread in the plant kingdom, specific data on the distribution of this particular dioic acid derivative is limited. The primary scientifically documented source of this compound is the herb Tripterygium wilfordii, a member of the Celastraceae family.[1]
Further research into other species within the Celastraceae family, as well as other genera known to produce oleanane-type triterpenoids, may reveal additional natural sources. The table below summarizes the known and potential sources of this compound and structurally related compounds.
Table 1: Natural Sources of this compound and Related Oleanane-Type Triterpenoids
| Compound | Plant Species | Family | Plant Part | Quantitative Data (if available) |
| This compound | Tripterygium wilfordii | Celastraceae | Herbs | Not specified in available literature. |
| Oleanolic Acid (structurally similar) | Lantana camara | Verbenaceae | Roots | 1.23% (Dry Weight)[2] |
| Oleanolic Acid (structurally similar) | Ligustrum lucidum | Oleaceae | Not specified | 6.3 ± 0.25 mg/g[2] |
| Oleanolic Acid (structurally similar) | Salvia miltiorrhiza | Lamiaceae | Not specified | Reported presence[3] |
| Oleanolic Acid (structurally similar) | Sideritis candicans | Lamiaceae | Not specified | Reported presence[3] |
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the specific isolation of this compound from Tripterygium wilfordii is not extensively documented in readily accessible literature. However, a general workflow for the extraction and isolation of oleanane-type triterpenoids from plant material can be described. The following is a representative protocol based on common methodologies for this class of compounds.
Representative Experimental Workflow for Isolation of Oleanane-Type Triterpenoids
Methodology Details:
-
Extraction: The dried and powdered plant material is subjected to exhaustive extraction with a polar solvent like methanol or ethanol. This can be achieved through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.
-
Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate. Triterpenoids, being moderately polar, will preferentially move into the ethyl acetate layer. This step helps to remove highly polar (sugars, amino acids) and non-polar (fats, waxes) impurities.
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds based on their polarity.
-
Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.
-
Preparative High-Performance Liquid Chromatography (HPLC): For final purification, the pooled fractions are often subjected to preparative HPLC, typically using a reverse-phase C18 column.
-
-
Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are not abundant, the structurally related and well-studied compound, oleanolic acid, has been shown to exert anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] It is plausible that this compound shares a similar mechanism of action.
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Oleanolic acid has been shown to interfere with this cascade, potentially by inhibiting the IKK complex.[6]
Inhibition of the NF-κB Signaling Pathway by Oleanane-Type Triterpenoids
Disclaimer: The signaling pathway diagram represents a plausible mechanism of action for this compound based on evidence from the structurally related compound, oleanolic acid. Further research is required to definitively confirm this specific activity for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxyolean-12-en-28-oic acid | C30H48O3 | CID 619166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of oleanolic acid on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activity of 3-Hydroxy-12-oleanene-23,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of the pentacyclic triterpenoid, 3-Hydroxy-12-oleanene-23,28-dioic acid. This document summarizes key findings on its anti-inflammatory, anti-ulcer, and cytotoxic properties, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Core Biological Activities
This compound, a naturally occurring oleanane-type triterpenoid, has demonstrated a range of significant biological effects. Primarily, its anti-inflammatory and anti-ulcerogenic properties have been investigated, with emerging evidence suggesting potential as an anticancer agent.
Anti-inflammatory Activity
The compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In cellular models, it has been shown to significantly reduce the production of pro-inflammatory mediators.
A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By preventing the degradation and phosphorylation of IκBα, the compound effectively halts the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of NF-κB-mediated pro-inflammatory genes.[1]
Quantitative Data: Anti-inflammatory Effects
| Bioassay | Cell Line | Test Compound Concentration | Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Concentration-dependent | Inhibition of LPS-induced NO production | [1] |
| TNF-α Production | RAW 264.7 | Concentration-dependent | Significant suppression of LPS-induced TNF-α expression at mRNA and protein levels | [1] |
| IL-1β Production | RAW 264.7 | Concentration-dependent | Significant suppression of LPS-induced IL-1β expression at mRNA and protein levels | [1] |
| HMGB1 Release | RAW 264.7 | Concentration-dependent | Reduction in LPS-induced HMGB1 secretion | [1] |
Anti-ulcer Activity
In vivo studies have demonstrated the efficacy of this compound in protecting against experimentally induced gastric ulcers in rat models.
Quantitative Data: Anti-ulcer Effects
| Animal Model | Ulcer Induction Method | Dose | Effect | Reference |
| Rat | Indomethacin-induced | 50-100 mg/kg | Effective anti-ulcer agent, similar to carbenoxolone | [2] |
| Rat | Pyloric ligation-induced | 50-100 mg/kg | Effective anti-ulcer agent, similar to carbenoxolone | [2] |
| Rat | Absolute alcohol-induced | 50-100 mg/kg | Effective anti-ulcer agent, similar to carbenoxolone | [2] |
Cytotoxic Activity
While direct and extensive studies on the cytotoxic effects of this compound are limited, research on structurally related oleanane (B1240867) triterpenoids suggests potential anticancer activity. For instance, moronic acid and a new tetracyclic triterpene, 3,4-seco-olean-18-ene-3,28-dioic acid, have shown cytotoxic activity against various cancer cell lines.[3][4] Further investigation is required to fully elucidate the anticancer potential of this compound.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Anti-inflammatory Assays
1. Cell Culture and LPS Stimulation of RAW 264.7 Macrophages
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: To induce an inflammatory response, RAW 264.7 cells are treated with Lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL.
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and treated with various concentrations of this compound for 1 hour prior to stimulation with LPS (1 µg/mL).
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve generated with sodium nitrite.
-
3. TNF-α and IL-1β Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as TNF-α and IL-1β, in the cell culture supernatant.
-
Procedure:
-
RAW 264.7 cells are treated as described for the NO production assay.
-
After the incubation period, the supernatant is collected.
-
Commercially available ELISA kits for mouse TNF-α and IL-1β are used according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and the cytokine concentrations are calculated from a standard curve.
-
Anti-ulcer Assays in Rat Models
1. Indomethacin-Induced Gastric Ulcer Model
-
Principle: Indomethacin (B1671933), a nonsteroidal anti-inflammatory drug (NSAID), induces gastric ulcers by inhibiting prostaglandin (B15479496) synthesis, which is crucial for maintaining the gastric mucosal barrier.
-
Procedure:
-
Rats are fasted for 24 hours with free access to water.
-
This compound (at doses of 50-100 mg/kg) or a control vehicle is administered orally.
-
After a set period (e.g., 30-60 minutes), indomethacin is administered orally to induce ulcers.
-
Several hours later, the animals are euthanized, and the stomachs are removed, opened along the greater curvature, and examined for the presence and severity of ulcers. The ulcer index is then calculated.
-
2. Pyloric Ligation-Induced Gastric Ulcer Model
-
Principle: Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric acid and pepsin, resulting in ulcer formation.
-
Procedure:
-
Rats are fasted for 24 hours.
-
Under anesthesia, the abdomen is opened, and the pylorus is ligated with a silk suture.
-
This compound or a control is administered intraduodenally or orally prior to or immediately after the ligation.
-
After a few hours, the animals are sacrificed, and the stomach is removed. The gastric content is collected to measure volume, pH, and acidity. The stomach is then opened to assess the ulcer index.
-
3. Alcohol-Induced Gastric Ulcer Model
-
Principle: Absolute ethanol (B145695) rapidly induces gastric mucosal injury, leading to the formation of linear hemorrhagic lesions.
-
Procedure:
-
Rats are fasted for 24 hours.
-
The test compound or control is administered orally.
-
After a defined period, absolute ethanol is administered orally.
-
One hour after ethanol administration, the animals are euthanized, and the stomachs are examined for ulcers.
-
Cytotoxicity Assays
1. MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plate is incubated for a few hours.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[5]
-
2. Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[6][7]
-
Procedure:
-
Cells are treated with the test compound.
-
Both adherent and suspension cells are collected and washed.
-
Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Principle: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Procedure:
-
Cells are treated with the test compound.
-
Cells are harvested, fixed (e.g., with ethanol), and permeabilized.
-
The cells are treated with RNase to remove RNA and then stained with a DNA-intercalating fluorescent dye such as propidium iodide (PI).
-
The DNA content of individual cells is measured by flow cytometry, and the cell cycle distribution is analyzed.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Anti-inflammatory Assay Workflow.
Caption: Anti-ulcer Experimental Workflow.
References
- 1. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
The Anti-inflammatory Potential of Oleanane Triterpenoids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleanane (B1240867) triterpenoids, a class of pentacyclic triterpenoids widely distributed in the plant kingdom, have garnered significant attention for their broad spectrum of pharmacological activities, most notably their potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the mechanisms of action, quantitative efficacy, and experimental evaluation of these compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and a clear visualization of the key signaling pathways modulated by oleanane triterpenoids. Through a systematic presentation of quantitative data and methodologies, this guide aims to facilitate further investigation into the therapeutic potential of this promising class of natural products.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Oleanane triterpenoids, with their characteristic pentacyclic structure, have emerged as promising candidates. This guide delves into the core aspects of their anti-inflammatory action, providing the technical details necessary for their scientific evaluation.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of oleanane triterpenoids are multi-faceted, primarily involving the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The most well-documented mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.
Oleanane triterpenoids have been shown to interfere with this pathway at multiple points.[1][2][3][4] They can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[4] This ultimately leads to a downstream reduction in the expression of NF-κB-mediated pro-inflammatory enzymes and cytokines.[1][4]
Modulation of the MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play critical roles in transducing extracellular signals into cellular responses, including inflammation.[5][6] Activation of these pathways by stimuli like LPS leads to the phosphorylation and activation of downstream transcription factors, such as AP-1 (activator protein-1), which in turn regulate the expression of pro-inflammatory genes.
Several studies have demonstrated that oleanane triterpenoids can suppress the phosphorylation of ERK, JNK, and p38 MAPK in response to inflammatory stimuli.[5][7][8] By inhibiting the activation of these kinases, oleanane triterpenoids can effectively dampen the inflammatory response.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory potency of oleanane triterpenoids has been quantified in numerous studies using various in vitro and in vivo models. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for the inhibition of key inflammatory markers by various oleanane triterpenoids.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | RAW 264.7 | 42.91 ± 0.27 (at 72h) | [9] |
| Diamine-PEGylated Oleanolic Acid (OADP) | RAW 264.7 | 0.95 ± 0.01 (at 72h) | [9] |
| 3,12-Dioxoolean-1,9-dien-28-oic acid (3) | Mouse Macrophages | 0.9 | [10] |
| Compound 2 (from H. littoralis) | Mouse Macrophages | 10.33 | [10] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Compound | Cytokine | Cell Line / Model | IC50 (µM) | Reference |
| 16,23,29-trihydroxy-3-oxo-olean-12-en-28-oic acid (1) | IL-12 p40 & IL-6 | Bone marrow-derived dendritic cells | 3.3 - 9.1 | [11][12] |
| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid (2) | IL-12 p40 & IL-6 | Bone marrow-derived dendritic cells | 3.3 - 9.1 | [11][12] |
| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid (2) | TNF-α | Bone marrow-derived dendritic cells | 8.8 - 20.0 | [11][12] |
| 3β,6β,23-trihydroxyolean-12-en-28-oic acid 28-O-β-D-glucopyranoside (3) | IL-12 p40 & IL-6 | Bone marrow-derived dendritic cells | 3.3 - 9.1 | [11][12] |
| 3β,6β,23-trihydroxyolean-12-en-28-oic acid 28-O-β-D-glucopyranoside (3) | TNF-α | Bone marrow-derived dendritic cells | 8.8 - 20.0 | [11][12] |
| 3β,6β,23-trihydroxyolean-12-en-28-oic acid (7) | IL-12 p40 & IL-6 | Bone marrow-derived dendritic cells | 3.3 - 9.1 | [11][12] |
| 3β,6β,23-trihydroxyolean-12-en-28-oic acid (7) | TNF-α | Bone marrow-derived dendritic cells | 8.8 - 20.0 | [11][12] |
| Caulophyllogenin (19) | IL-12 p40 & IL-6 | Bone marrow-derived dendritic cells | 3.3 - 9.1 | [11][12] |
| Caulophyllogenin (19) | TNF-α | Bone marrow-derived dendritic cells | 8.8 - 20.0 | [11][12] |
Table 3: Inhibition of NF-κB Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Araloside A methyl ester (8) | HepG2 | 6.3 | [13][14] |
| 3-O-β-D-xylopyranosyl oleanolic acid (10) | HepG2 | 3.1 | [13][14] |
| Chikusetsusaponin IVa (11) | HepG2 | 16.7 | [13][14] |
| Oleanane-type triterpenoids (compounds 6-11) | HepG2 | 3.1 - 18.9 | [13][14] |
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of oleanane triterpenoids.
In Vitro Anti-inflammatory Assays
This is a widely used in vitro model to screen for anti-inflammatory compounds.[15][16][17]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Oleanane triterpenoid (B12794562) of interest
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells in 96-well plates (for viability and NO assays) or 24-well plates (for cytokine and protein analysis) at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[15]
-
Treatment: Pre-treat the cells with various concentrations of the oleanane triterpenoid for 1-2 hours.
-
Stimulation: Add LPS (typically 100 ng/mL to 1 µg/mL) to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours for NO and cytokine measurements).[15][16]
-
Sample Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. The cells can be lysed for subsequent Western blot analysis.
This assay measures the accumulation of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.[2][18][19][20][21]
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water
-
Sodium nitrite (for standard curve)
-
96-well plate
Procedure:
-
Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Sample Preparation: In a new 96-well plate, add 50-100 µL of cell culture supernatant from each well of the experimental plate.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.
ELISA is a highly sensitive and specific method for quantifying cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[16][22][23][24][25]
Materials:
-
Commercially available ELISA kits for the specific cytokines of interest (e.g., human or murine TNF-α, IL-6, IL-1β)
-
Cell culture supernatant
-
Wash buffer
-
Detection antibody
-
Enzyme conjugate (e.g., streptavidin-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well ELISA plate
Procedure:
-
Plate Preparation: Follow the kit instructions for coating the 96-well plate with the capture antibody.
-
Blocking: Block the plate to prevent non-specific binding.
-
Sample Addition: Add standards and cell culture supernatants to the wells and incubate.
-
Washing: Wash the plate to remove unbound substances.
-
Detection Antibody: Add the biotinylated detection antibody and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the streptavidin-HRP conjugate and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate and incubate for color development.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Calculate the cytokine concentrations based on the standard curve.
Western blotting is used to detect and quantify the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK proteins in cell lysates.[16][26][27][28]
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific for iNOS, COX-2, p-p65, p-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Wash the membrane with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software.
In Vivo Anti-inflammatory Assays
This is a classic and widely used model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.[1][29][30][31][32]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Oleanane triterpenoid of interest (in a suitable vehicle)
-
Pletysmometer or calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least a week.
-
Compound Administration: Administer the oleanane triterpenoid orally or intraperitoneally at various doses. The control group receives the vehicle only.
-
Inflammation Induction: After a specific time (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion
Oleanane triterpenoids represent a valuable class of natural compounds with significant anti-inflammatory potential. Their ability to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, and consequently inhibit the production of pro-inflammatory mediators, underscores their therapeutic promise. This technical guide has provided a comprehensive overview of their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. It is hoped that this resource will serve as a valuable tool for researchers in the field, facilitating the continued exploration and development of oleanane triterpenoids as novel anti-inflammatory agents. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic utility in the management of inflammatory diseases.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the MAPK pathway alone is insufficient to account for all of the cytotoxic effects of naringenin in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of p38MAPK increases adipogenesis from embryonic to adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effects of oleanane-type triterpenes and saponins from the stem bark of Kalopanax pictus on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Protocol Griess Test [protocols.io]
- 22. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. novamedline.com [novamedline.com]
- 24. mpbio.com [mpbio.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. researchgate.net [researchgate.net]
- 27. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 30. inotiv.com [inotiv.com]
- 31. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Cytotoxic Effects of 3-Hydroxy-12-oleanene-23,28-dioic Acid on Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the cytotoxic effects of 3-Hydroxy-12-oleanene-23,28-dioic acid on cancer cells is limited. This guide synthesizes available information on structurally similar oleanane-type triterpenoids, particularly oleanolic acid and its derivatives, to provide a comprehensive overview of the potential mechanisms of action and experimental approaches for future research. A significant portion of the detailed data presented is based on studies of the closely related compound, 3β-hydroxy-12-oleanen-27-oic acid (ATA), as a case study to infer potential activities and guide research methodologies.
Introduction
This compound is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class of natural products. Triterpenoids are widely investigated for their diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. Oleanolic acid, the parent compound of this series, and its numerous derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This technical guide aims to provide a detailed overview of the potential cytotoxic mechanisms of this compound, drawing parallels from closely related and well-studied analogues.
Quantitative Data on Cytotoxicity
Table 1: Cytotoxic Activity of 3β-hydroxy-12-oleanen-27-oic acid (ATA) against Colorectal Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Human Colon Carcinoma | 16.17 ± 2.68 |
| HT-29 | Human Colon Adenocarcinoma | > 20 |
| Lovo | Human Colon Adenocarcinoma | > 20 |
| DLD-1 | Human Colon Adenocarcinoma | > 20 |
| HCT-15 | Human Colon Adenocarcinoma | > 20 |
| MC38 | Murine Colon Adenocarcinoma | > 20 |
| CT26 | Murine Colon Adenocarcinoma | > 20 |
Data represents the mean ± standard deviation.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the cytotoxic effects of triterpenoid compounds. These protocols are based on established practices and can be adapted for the investigation of this compound.
Cell Culture and Treatment
-
Cell Lines: A panel of human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer, HL-60 for leukemia, and HCT116 for colon cancer) should be used.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect specific protein expression levels.
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p53) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
Based on studies of related oleanane triterpenoids, the cytotoxic effects are often mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.
Proposed Apoptosis Induction Pathway
This compound is hypothesized to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent activation of the caspase cascade.
Caption: Proposed intrinsic apoptosis pathway.
General Experimental Workflow for Cytotoxicity Assessment
The systematic evaluation of a novel compound's cytotoxic effects involves a multi-step process, from initial screening to mechanistic studies.
Caption: Experimental workflow for cytotoxicity.
Conclusion and Future Directions
While direct evidence is currently sparse, the existing literature on oleanane triterpenoids strongly suggests that this compound holds promise as a cytotoxic agent against cancer cells. The likely mechanism of action involves the induction of apoptosis through the mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins and activation of caspases.
Future research should focus on:
-
Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of cancer cell lines.
-
In-depth Mechanistic Studies: Elucidating the precise signaling pathways modulated by this compound using techniques such as Western blotting, RT-PCR, and gene expression profiling.
-
In Vivo Efficacy: Assessing the anti-tumor activity of this compound in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to identify more potent and selective anti-cancer agents.
The information and protocols provided in this guide serve as a robust framework for initiating and advancing the investigation into the therapeutic potential of this compound.
References
Unraveling the Molecular Mechanisms of 3-Hydroxy-12-oleanene-23,28-dioic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-12-oleanene-23,28-dioic acid is a naturally occurring pentacyclic triterpenoid (B12794562) isolated from plant species such as Tripterygium wilfordii.[1] While research into its specific molecular mechanisms is still in the nascent stages, preliminary studies and the activities of structurally related compounds suggest potential therapeutic applications spanning anti-inflammatory, anti-cancer, and antimicrobial domains. This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action, drawing parallels with closely related triterpenoids to propose potential signaling pathways and molecular targets. This document is intended to serve as a foundational resource to stimulate and guide future research endeavors.
Introduction
Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their broad spectrum of pharmacological activities. Among these, oleanane-type triterpenoids are notable for their potential as therapeutic agents. This compound, a member of this family, presents a promising scaffold for drug discovery. However, a comprehensive understanding of its mechanism of action remains to be elucidated. This guide aims to collate the available data and provide a predictive framework for its biological functions based on existing literature.
Known Biological Activities
Current research on this compound has identified the following biological activities:
-
Anti-Neuroinflammatory Activity: Studies have shown that this compound exhibits a moderate inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV2 microglia.[] The overproduction of NO is a key factor in the pathogenesis of neuroinflammatory diseases.
-
Antibacterial Activity: The compound has demonstrated moderate antibacterial activity against Staphylococcus aureus.[]
Proposed Mechanism of Action: Insights from Related Triterpenoids
Given the limited direct research on this compound, examining the mechanisms of structurally similar compounds can provide valuable insights.
Anti-inflammatory Activity via NF-κB Pathway Inhibition
A structurally related lupane-type triterpene, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA), has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[3] It is plausible that this compound shares this mechanism.
Cytotoxic and Anti-Cancer Activity
While not yet reported for this compound, related oleanane (B1240867) triterpenoids, such as gypsogenic acid, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis. For instance, a related compound, 3β-hydroxylup-20(29)-ene-27,28-dioic acid, induces apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential, downregulation of Bcl-2, upregulation of Bad, release of cytochrome c, and activation of caspase-3.[3]
Quantitative Data
The available quantitative data for this compound and its close analogs are summarized below.
Table 1: Antibacterial Activity of this compound and Related Compounds
| Compound | Organism | MIC (μg/mL) | Reference |
| This compound | Staphylococcus aureus | 512 | [] |
| Related Triterpenoid Saponin 2 | Enterococcus faecalis | 256 | [] |
| Related Triterpenoid Saponin 8 | Enterococcus faecalis | 128 | [] |
Table 2: Cytotoxic Activity (IC50) of Gypsogenic Acid against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | 95% Confidence Interval (μM) | Reference |
| BV-173 | Leukemia | 41.4 | 38.0-45.1 | [4] |
| HL-60 | Leukemia | 61.1 | 57.7-64.7 | [4] |
| SKW-3 | Leukemia | 81.5 | 79.1-84.0 | [4] |
| HL-60/Dox | Leukemia (Doxorubicin-resistant) | ~100-125 | - | [4] |
| LAMA-84 | Leukemia | ~100-125 | - | [4] |
| EJ | Bladder Carcinoma | ~100-125 | - | [4] |
| K-562 | Leukemia | 227.6 | 212.6-243.7 | [4] |
Experimental Protocols
Detailed experimental protocols for the direct study of this compound are not widely published. Therefore, the following are representative methodologies for assessing the biological activities of triterpenoid saponins.
Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This protocol is adapted from methods used to assess the anti-inflammatory effects of triterpenoids in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, and the plates are incubated for an additional 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.
Cytotoxicity Assay: MTT Assay
This protocol is a standard method for assessing cell viability and the cytotoxic potential of compounds.
Methodology:
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Conclusion and Future Directions
This compound is an intriguing natural product with demonstrated anti-neuroinflammatory and antibacterial properties. While direct evidence for its mechanism of action is currently limited, the activities of structurally related triterpenoids strongly suggest that it may modulate key signaling pathways such as NF-κB and induce apoptosis in cancer cells.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound.
-
Investigating its effects on a broader range of cancer cell lines and in vivo tumor models.
-
Exploring its potential synergistic effects with existing therapeutic agents.
-
Conducting detailed structure-activity relationship studies to optimize its pharmacological properties.
A deeper understanding of the molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent.
References
An In-depth Technical Guide to the Solubility Profile of 3-Hydroxy-12-oleanene-23,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) dicarboxylic acid with potential therapeutic applications. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes qualitative information, data from structurally similar oleanane (B1240867) triterpenoids, and established experimental methodologies to present a predictive solubility profile. This document is intended to serve as a valuable resource for researchers and drug development professionals by providing insights into its behavior in various solvent systems and offering detailed experimental protocols for its empirical determination.
Introduction
This compound belongs to the oleanane class of pentacyclic triterpenoids, a group of natural products known for a wide range of biological activities. The therapeutic potential of any compound is intrinsically linked to its physicochemical properties, with solubility being a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility profile is therefore a cornerstone of preclinical and pharmaceutical development. This guide addresses the qualitative and predicted quantitative solubility of this compound, details a robust experimental protocol for its determination, and explores a relevant biological pathway that may be modulated by this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its solubility characteristics.
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₅ |
| Molecular Weight | 486.68 g/mol |
| Appearance | White to off-white powder |
| Structure | Pentacyclic Triterpenoid Dicarboxylic Acid |
Solubility Profile
Direct, experimentally determined quantitative solubility data for this compound is not extensively available in the public domain. However, based on qualitative reports and the known behavior of structurally related triterpenoid acids, a predictive solubility profile can be constructed.
Qualitative Solubility
This compound is reported to be soluble in a range of organic solvents. This qualitative information is crucial for selecting appropriate solvent systems for extraction, purification, and analytical method development.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Acetone | Soluble | [1] |
To enhance solubility, especially for preparing stock solutions, warming the sample at 37°C and employing sonication in an ultrasonic bath is recommended[1].
Predicted Quantitative Solubility in Organic Solvents
While specific quantitative data is unavailable, Table 2 provides an estimated solubility range in common organic solvents based on data for oleanolic acid, a structurally similar triterpenoid. These values should be considered as indicative and require experimental verification.
Table 2: Estimated Quantitative Solubility in Organic Solvents
| Solvent | Predicted Solubility Range (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | 1 - 5 |
| Methanol | 1 - 5 |
| Acetone | 5 - 10 |
| Chloroform | 10 - 20 |
Predicted Aqueous Solubility and pH-Dependence
As a dicarboxylic acid, the aqueous solubility of this compound is expected to be highly dependent on the pH of the medium. The two carboxylic acid functional groups will have distinct pKa values. At pH values below the lower pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa values, the carboxylic acid groups will deprotonate, forming carboxylates, which will significantly increase the aqueous solubility.
Table 3: Predicted pH-Dependent Aqueous Solubility
| pH | Predicted Solubility Range (µg/mL) | Predominant Species |
| 1.2 (Simulated Gastric Fluid) | < 1 | Neutral |
| 4.5 (Acetate Buffer) | 1 - 10 | Mono-anionic |
| 6.8 (Simulated Intestinal Fluid) | 10 - 100 | Di-anionic |
| 7.4 (Phosphate Buffered Saline) | > 100 | Di-anionic |
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is adapted for triterpenoid acids like this compound.
Materials and Equipment
-
This compound (powder)
-
Selected solvents (e.g., purified water, pH buffers, organic solvents)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure
A visual workflow for the shake-flask solubility determination is provided below.
References
An In-Depth Technical Guide to 3-Hydroxy-12-oleanene-23,28-dioic Acid: From Chemical Structure to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) primarily isolated from Tripterygium wilfordii, presents a compelling profile for scientific investigation and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its anti-inflammatory potential. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and application.
Chemical Structure and Physicochemical Properties
This compound belongs to the oleanane (B1240867) class of triterpenoids. Its core structure consists of a five-ring carbon skeleton with a hydroxyl group at the C-3 position, a double bond between C-12 and C-13, and two carboxylic acid functional groups at positions C-23 and C-28.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₅ | [1][] |
| Molecular Weight | 486.68 g/mol | [3] |
| Appearance | Powder | [] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |
| Melting Point | Not available | |
| pKa | Not available |
Table 2: Spectroscopic Data for Structural Elucidation (Reference data for similar oleanane triterpenoids)
| Spectroscopic Technique | Key Features for Oleanolic Acid (Reference) |
| ¹H-NMR (CDCl₃, ppm) | δ 5.28 (1H, t, H-12), 3.21 (1H, dd, H-3), multiple singlets for methyl groups between δ 0.72 and 1.13.[4] |
| ¹³C-NMR (CDCl₃, ppm) | δ 183.6 (C-28), 143.7 (C-13), 122.4 (C-12), 79.0 (C-3).[4] |
| Mass Spectrometry (EI-MS) | Characteristic fragmentation patterns for oleanane triterpenoids, often involving retro-Diels-Alder reaction in ring C. |
| Infrared (IR) Spectroscopy | Broad absorption band around 3400 cm⁻¹ (O-H stretching of hydroxyl and carboxylic acid), sharp peak around 1700 cm⁻¹ (C=O stretching of carboxylic acid). |
Biological Activities and Therapeutic Potential
This compound has demonstrated a range of biological activities, with its anti-inflammatory properties being the most extensively studied.
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[5] Specifically, it has been shown to:
-
Reduce Nitric Oxide (NO) Production: It concentration-dependently reduces the production of NO, a key inflammatory molecule.[5]
-
Decrease Pro-inflammatory Cytokine Levels: It suppresses the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) at both the mRNA and protein levels.[5]
The primary mechanism underlying its anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5] this compound prevents the degradation and phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This action blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of genes encoding pro-inflammatory mediators.[5][6]
Other Potential Therapeutic Activities
Preliminary studies suggest that this compound may also possess:
-
Anti-ulcer Activity: In animal models, it has been shown to be an effective anti-ulcer agent at doses of 50-100 mg/kg.[1]
-
Anticancer Properties: As a member of the triterpenoid family, it is being investigated for its potential in cancer therapy.[]
-
Neuroprotective Effects: Some related triterpenoids have shown neuroprotective properties, suggesting a potential area for future research.[7]
Experimental Protocols
Isolation and Purification of this compound from Tripterygium wilfordii
While a specific, detailed protocol for this exact compound is not publicly available, a general workflow for the isolation of triterpenoids from plant material can be adapted.
References
- 1. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3β,23,28-Trihydroxy-12-oleanene 3β-Caffeate from Desmodium sambuense-Induced Neurogenesis in PC12 Cells Mediated by ER Stress and BDNF-TrkB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Hydroxy-12-oleanene-23,28-dioic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of derivatives of 3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) with significant potential in medicinal chemistry. The protocols outlined below are based on established synthetic transformations of the readily available natural product, gypsogenin (B1672572).
Overview of Synthetic Strategy
The synthesis of this compound derivatives commences with gypsogenin, a natural triterpenoid possessing a C-23 aldehyde group. The synthetic pathway involves three primary stages:
-
Protection of the C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is initially protected, typically via acetylation, to prevent its oxidation in the subsequent step.
-
Oxidation of the C-23 Aldehyde: The aldehyde functionality at the C-23 position is oxidized to a carboxylic acid, yielding the 3-acetyl-12-oleanene-23,28-dioic acid (gypsogenic acid acetate) backbone.
-
Derivatization and Deprotection: The C-3 acetyl protecting group can be removed, and the hydroxyl group, along with the two carboxylic acid groups at C-23 and C-28, can be selectively derivatized to generate a library of ester and amide analogs.
Experimental Protocols
Protection of Gypsogenin: Synthesis of 3-Acetyl Gypsogenin
This protocol describes the protection of the C-3 hydroxyl group of gypsogenin by acetylation.
Materials:
-
Gypsogenin
-
Acetic anhydride (B1165640)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and petroleum ether for chromatography
Procedure:
-
Dissolve gypsogenin (1.0 g, 2.12 mmol) in pyridine (20 mL).
-
Add acetic anhydride (5 mL) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into ice water (100 mL) and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 1N HCl (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford 3-acetyl gypsogenin as a white solid.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Yield (%) |
| 3-Acetyl Gypsogenin | Gypsogenin | Acetic anhydride, Pyridine | Pyridine | ~95% |
Oxidation of 3-Acetyl Gypsogenin to 3-Acetyl-12-oleanene-23,28-dioic acid[1]
This protocol details the oxidation of the C-23 aldehyde of 3-acetyl gypsogenin to a carboxylic acid. Two effective methods are presented.
Method A: Sodium Hypochlorite (B82951) and Hydrogen Peroxide [1]
Materials:
-
3-Acetyl Gypsogenin
-
Sodium hypochlorite solution (commercial bleach)
-
Hydrogen peroxide (30%)
-
Sodium dihydrogen phosphate (B84403)
-
Dioxane
-
Sodium sulfite (B76179)
-
Hydrochloric acid (2N)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-acetyl gypsogenin (512 mg, 1.0 mmol) in dioxane (20 mL).
-
Add a solution of sodium dihydrogen phosphate (120 mg, 1.0 mmol) in water (5 mL).
-
Add hydrogen peroxide (30%, 1.13 mL, 10 mmol) to the mixture.
-
While stirring vigorously, add sodium hypochlorite solution (5.25%, 14.2 mL, 10 mmol) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding a saturated solution of sodium sulfite until a negative peroxide test is obtained.
-
Acidify the mixture with 2N HCl to pH 2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Method B: Potassium Permanganate (B83412) [1]
Materials:
-
3-Acetyl Gypsogenin
-
Potassium permanganate (KMnO4)
-
Sulfuric acid (10%)
-
Sodium bisulfite
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-acetyl gypsogenin (512 mg, 1.0 mmol) in acetone (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (316 mg, 2.0 mmol) in acetone (20 mL).
-
Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 10 hours.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate dissolves.
-
Acidify the solution with 10% sulfuric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel chromatography.
Quantitative Data:
| Product | Starting Material | Oxidation Method | Yield (%) |
| 3-Acetyl-12-oleanene-23,28-dioic acid | 3-Acetyl Gypsogenin | Sodium Hypochlorite / Hydrogen Peroxide | ~70-80% |
| 3-Acetyl-12-oleanene-23,28-dioic acid | 3-Acetyl Gypsogenin | Potassium Permanganate | ~60-70% |
Derivatization of 3-Acetyl-12-oleanene-23,28-dioic acid
The dicarboxylic acid intermediate can be derivatized at the C-23 and C-28 positions to synthesize a variety of esters and amides.
Materials:
-
3-Acetyl-12-oleanene-23,28-dioic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Desired amine (e.g., benzylamine, morpholine)
-
Triethylamine (B128534) (TEA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend 3-acetyl-12-oleanene-23,28-dioic acid (528 mg, 1.0 mmol) in anhydrous DCM (20 mL).
-
Add oxalyl chloride (0.34 mL, 4.0 mmol) and a catalytic amount of DMF (1 drop).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude diacid chloride.
-
Dissolve the crude diacid chloride in anhydrous DCM (20 mL).
-
In a separate flask, dissolve the desired amine (2.2 mmol) and triethylamine (0.42 mL, 3.0 mmol) in anhydrous DCM (10 mL).
-
Add the solution of the diacid chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Selective esterification at the less sterically hindered C-28 carboxylic acid can be achieved under carefully controlled conditions.
Materials:
-
3-Acetyl-12-oleanene-23,28-dioic acid
-
Desired alcohol (e.g., methanol (B129727), ethanol)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 3-acetyl-12-oleanene-23,28-dioic acid (528 mg, 1.0 mmol), the desired alcohol (1.1 mmol), and DMAP (12 mg, 0.1 mmol) in anhydrous DCM (20 mL).
-
Cool the solution to 0 °C and add a solution of DCC (227 mg, 1.1 mmol) in anhydrous DCM (5 mL) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1N HCl (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to isolate the C-28 mono-ester.
Deprotection of the C-3 Hydroxyl Group
The final step involves the removal of the acetyl protecting group to yield the 3-hydroxy derivatives.
Materials:
-
3-Acetyl derivative
-
Potassium carbonate (K2CO3)
-
Methanol
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the 3-acetyl derivative (1.0 mmol) in a mixture of methanol (20 mL) and DCM (10 mL).
-
Add potassium carbonate (276 mg, 2.0 mmol).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, add water (30 mL) and extract with DCM (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Characterization Data
The synthesized compounds should be characterized by standard spectroscopic methods. Representative data are provided in the table below.
| Compound | 1H NMR (CDCl3, δ ppm) Highlights | 13C NMR (CDCl3, δ ppm) Highlights | MS (ESI) m/z |
| 3-Acetyl Gypsogenin | 9.48 (s, 1H, -CHO), 5.28 (t, 1H, H-12), 4.51 (dd, 1H, H-3), 2.05 (s, 3H, -COCH3) | 206.8 (-CHO), 179.5 (-COOH), 143.7 (C-13), 122.5 (C-12), 80.9 (C-3), 21.3 (-COCH3) | 513.3 [M+H]+ |
| 3-Acetyl-12-oleanene-23,28-dioic acid | 10.5-12.0 (br s, 2H, -COOH), 5.30 (t, 1H, H-12), 4.52 (dd, 1H, H-3), 2.06 (s, 3H, -COCH3) | 183.1 (C-23), 179.8 (C-28), 143.5 (C-13), 122.8 (C-12), 80.8 (C-3), 21.3 (-COCH3) | 529.3 [M+H]+ |
| This compound | 10.5-12.0 (br s, 2H, -COOH), 5.29 (t, 1H, H-12), 3.22 (dd, 1H, H-3) | 183.2 (C-23), 180.0 (C-28), 143.6 (C-13), 122.7 (C-12), 79.0 (C-3) | 487.3 [M+H]+ |
Biological Activity and Signaling Pathways
Derivatives of oleanolic acid, a structurally similar triterpenoid, have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.[1] The introduction of functional groups at the C-3, C-23, and C-28 positions can modulate these activities. For instance, certain synthetic derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.
References
Application Notes and Protocols for the Structural Elucidation of 3-Hydroxy-12-oleanene-23,28-dioic Acid via NMR Spectroscopy
Introduction
3-Hydroxy-12-oleanene-23,28-dioic acid, also known as gypsogenic acid, is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[1] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest from researchers, scientists, and drug development professionals due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The precise structural characterization of these complex molecules is a critical step in understanding their structure-activity relationships and for the development of new therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides detailed information about the carbon skeleton, the connectivity of protons and carbons, and the relative stereochemistry of the molecule.
These application notes provide a comprehensive overview of the NMR-based structural elucidation of this compound, including detailed experimental protocols and a summary of expected NMR data.
Data Presentation
The complete ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The assignments are based on the analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments, and comparison with data for similar oleanane-type triterpenoids. The data presented here is a representative dataset and may vary slightly depending on the solvent and experimental conditions used.
Table 1: ¹H NMR Spectral Data of this compound (Gypsogenic Acid)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 3.22 | dd | 12.0, 4.5 |
| 12 | 5.51 | br s | |
| 24 | 1.14 | s | |
| 25 | 0.99 | s | |
| 26 | 0.90 | s | |
| 27 | 1.34 | s | |
| 29 | 0.97 | s | |
| 30 | 0.93 | s |
Note: The chemical shifts of the remaining protons in the triterpenoid skeleton typically appear as complex multiplets in the region of 0.8-2.5 ppm.
Table 2: ¹³C NMR Spectral Data of this compound (Gypsogenic Acid)
| Position | δC (ppm) | DEPT |
| 1 | 39.5 | CH₂ |
| 2 | 27.8 | CH₂ |
| 3 | 78.5 | CH |
| 4 | 55.7 | C |
| 5 | 48.9 | CH |
| 6 | 18.2 | CH₂ |
| 7 | 33.1 | CH₂ |
| 8 | 40.1 | C |
| 9 | 47.9 | CH |
| 10 | 37.0 | C |
| 11 | 23.9 | CH₂ |
| 12 | 122.8 | CH |
| 13 | 144.2 | C |
| 14 | 42.1 | C |
| 15 | 28.3 | CH₂ |
| 16 | 23.6 | CH₂ |
| 17 | 46.9 | C |
| 18 | 41.9 | CH |
| 19 | 46.3 | CH₂ |
| 20 | 30.8 | C |
| 21 | 34.1 | CH₂ |
| 22 | 33.1 | CH₂ |
| 23 | 180.5 | C |
| 24 | 13.5 | CH₃ |
| 25 | 15.7 | CH₃ |
| 26 | 17.4 | CH₃ |
| 27 | 26.1 | CH₃ |
| 28 | 181.8 | C |
| 29 | 33.2 | CH₃ |
| 30 | 23.7 | CH₃ |
Note: DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.
1. Sample Preparation
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or chloroform-d).
-
The choice of solvent is crucial and can affect the chemical shifts. Pyridine-d₅ is often used for triterpenoids as it provides good solubility and dispersion of signals.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm) for referencing the chemical shifts.
2. 1D NMR Spectroscopy
-
¹H NMR (Proton NMR):
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Processing: Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio before Fourier transformation. Phase and baseline correct the spectrum.
-
-
¹³C NMR (Carbon-13 NMR):
-
Pulse Program: A standard proton-decoupled single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: ~200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
-
Processing: Apply a line broadening factor (e.g., 1-2 Hz) before Fourier transformation. Phase and baseline correct the spectrum.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.
-
Purpose: To differentiate between CH, CH₂, and CH₃ signals.
-
DEPT-90: Shows only CH signals.
-
DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
-
DEPT-45: Shows all protonated carbon signals.
-
-
Acquisition and Processing: Similar to the standard ¹³C NMR experiment.
-
3. 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY-90 or DQF-COSY.
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.
-
Acquisition Parameters:
-
Acquire a series of ¹H spectra with an incrementally increasing evolution time.
-
Typically 256-512 increments in the indirect dimension (t₁).
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before 2D Fourier transformation.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC with gradients for artifact suppression.
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Acquisition Parameters:
-
Set the spectral widths for both ¹H and ¹³C dimensions.
-
Typically 256-512 increments in the indirect dimension (t₁).
-
-
Processing: Apply appropriate window functions before 2D Fourier transformation.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC with gradients.
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
Acquisition Parameters:
-
Similar to HSQC, but with a delay optimized for long-range couplings (e.g., 6-8 Hz).
-
-
Processing: Apply appropriate window functions before 2D Fourier transformation.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the NMR-based structure elucidation of this compound.
NMR Structure Elucidation Workflow
Key 2D NMR Correlation Analogy
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 3-Hydroxy-12-oleanene-23,28-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpenoid (B12794562) natural product with a molecular formula of C₃₀H₄₆O₅ and a molecular weight of 486.7 g/mol []. This compound, isolated from sources such as Tripterygium wilfordii, has garnered interest in the biomedical field for its potential therapeutic applications in cancer, inflammation, and metabolic disorders[]. As a member of the oleanane (B1240867) family of triterpenoids, its structural elucidation and quantification are crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.
These application notes provide a comprehensive guide to the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined below are designed to serve as a robust starting point for researchers, offering methodologies for sample preparation, chromatographic separation, and mass spectrometric detection.
Mass Spectrometry Analysis
The analysis of this compound is effectively achieved using LC-MS/MS, which offers high sensitivity and selectivity. Electrospray ionization (ESI) in negative ion mode is generally preferred for acidic compounds like this dioic acid, as the carboxylic acid moieties are readily deprotonated to form [M-H]⁻ ions.
Predicted Fragmentation Pattern
In negative ion mode, the precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 485.7. Collision-induced dissociation (CID) is expected to induce the following neutral losses:
-
Loss of H₂O (18 Da): From the hydroxyl group at C-3.
-
Loss of CO₂ (44 Da): From one of the carboxylic acid groups.
-
Loss of HCOOH (46 Da): A concerted loss of a carboxylic acid group.
-
Sequential losses: A combination of the above, such as the loss of both water and carbon dioxide.
A key fragmentation pathway for oleanane-type triterpenoids is the retro-Diels-Alder (RDA) cleavage of the C-ring, which can help in structural confirmation.
Experimental Protocols
The following protocols are provided as a template and should be optimized and validated for specific applications and matrices.
Protocol 1: Quantification of this compound in Plasma
This protocol describes a method for the extraction and quantification of the target analyte from a biological matrix such as human plasma.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples[4][5].
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., a deuterated analog or a structurally similar triterpenoid not present in the sample).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of this non-polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (90:10, v/v)
-
Gradient Elution:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions: The following are proposed MRM transitions based on the predicted fragmentation. These must be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 485.7 | 439.7 | 100 | Optimize (e.g., 20-30) |
| This compound | 485.7 | 247.2 | 100 | Optimize (e.g., 30-40) |
| Internal Standard | Specific m/z | Specific m/z | 100 | Optimize |
4. Quantitative Data and Method Validation
A full method validation should be performed according to regulatory guidelines. The following table presents expected performance characteristics for a validated assay.
| Parameter | Expected Range/Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL |
| Limit of Detection (LOD) | 0.5-5 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Recovery | > 80% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound from a biological sample.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway: Inhibition of NF-κB
Oleanane triterpenoids have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway[6]. This pathway is a key regulator of the inflammatory response. The diagram below illustrates the putative mechanism of action for this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. news-medical.net [news-medical.net]
- 6. SIRT1/Nrf2/NF-κB Signaling Mediates Anti-Inflammatory and Anti-Apoptotic Activities of Oleanolic Acid in a Mouse Model of Acute Hepatorenal Damage [mdpi.com]
Application Note: HPLC Purification of 3-Hydroxy-12-oleanene-23,28-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-12-oleanene-23,28-dioic acid is a naturally occurring pentacyclic triterpenoid (B12794562) found in medicinal plants such as Tripterygium wilfordii[1]. Triterpenoids are a diverse class of natural products with a wide range of biological activities, making them of significant interest in drug discovery and development. The purification of these compounds from complex plant extracts is a critical step for their structural elucidation, pharmacological testing, and subsequent development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC. The method described is based on established protocols for the separation of similar oleanane-type triterpenoids and serves as a robust starting point for method development and optimization.
Principle of the Method
The purification strategy employs reversed-phase HPLC, which separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. The separation of this compound from other components in a crude extract is achieved by a gradient elution, where the proportion of the organic solvent in the mobile phase is gradually increased. This allows for the efficient elution of compounds with varying polarities. The presence of two carboxylic acid groups in the target molecule necessitates the use of an acidic modifier in the mobile phase to suppress ionization and ensure good peak shape and retention. Detection is performed at a low UV wavelength, as triterpenoids typically lack strong chromophores.
Experimental Protocols
Sample Preparation
A preliminary extraction and partial purification of the plant material are necessary to enrich the target compound before preparative HPLC.
-
Extraction:
-
Air-dried and powdered plant material (e.g., roots of Tripterygium wilfordii) is extracted with 95% ethanol (B145695) at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
-
Liquid-Liquid Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
The fractions are monitored by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fraction containing the highest concentration of this compound. Triterpenoid acids are typically found in the ethyl acetate or n-butanol fractions.
-
-
Pre-HPLC Sample Preparation:
-
The enriched fraction is dissolved in a suitable solvent, such as methanol (B129727) or a mixture of the initial mobile phase components.
-
The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
HPLC Instrumentation and Conditions
The following parameters provide a starting point for the purification of this compound. Optimization may be required based on the specific sample matrix and HPLC system.
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 20 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 0-5 min: 60% B5-30 min: 60-95% B30-35 min: 95% B35-40 min: 60% B | 0-10 min: 60% B10-60 min: 60-95% B60-70 min: 95% B70-80 min: 60% B |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Vol. | 10-20 µL | 1-5 mL (depending on sample concentration) |
Fraction Collection and Post-Purification Processing
-
Fractions are collected based on the elution profile of the target peak.
-
The purity of the collected fractions is assessed using analytical HPLC.
-
Fractions with the desired purity are pooled.
-
The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
-
The final product can be lyophilized to obtain a dry powder.
Data Presentation
The following table summarizes the expected chromatographic parameters for this compound and potential impurities based on methods for similar triterpenoids. Actual values will need to be determined experimentally.
| Compound | Expected Retention Time (min) | Purity (%) | Recovery (%) |
| This compound | 15 - 25 | > 95 | > 80 |
| Less polar impurities | < 15 | - | - |
| More polar impurities | > 25 | - | - |
Visualizations
Caption: Workflow for the purification of this compound.
Conclusion
The HPLC method detailed in this application note provides a comprehensive framework for the successful purification of this compound from a crude plant extract. The protocol is designed to be a starting point, and optimization of the gradient, flow rate, and other parameters may be necessary to achieve the desired purity and yield for a specific sample. This method will be valuable for researchers in natural product chemistry, pharmacology, and drug development who are working with this and other structurally related triterpenoids.
References
Application Note: Quantification of 3-Hydroxy-12-oleanene-23,28-dioic acid in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpenoid (B12794562) found in various medicinal plants, notably Tripterygium wilfordii[1]. This compound, belonging to the oleanane (B1240867) family, has garnered interest for its potential therapeutic properties. Accurate and reliable quantification of this bioactive compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development. This application note provides a detailed protocol for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Principle
The method involves the extraction of triterpenoids from the plant matrix using an organic solvent, followed by sample clean-up and analysis by reverse-phase HPLC coupled with a tandem mass spectrometer. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a reference standard.
Data Presentation
While specific quantitative data for this compound in various plant extracts is not widely available in published literature, the following table illustrates how experimentally determined data can be presented. Researchers should generate their own data using the protocols provided below.
Table 1: Representative Quantitative Data for this compound in Tripterygium wilfordii Root Extract
| Sample ID | Plant Part | Extraction Method | Concentration (µg/g of dry weight) | % RSD (n=3) |
| TW-R-001 | Root | Ultrasonic | 15.2 | 4.5 |
| TW-R-002 | Root | Maceration | 12.8 | 5.1 |
| TW-L-001 | Leaf | Ultrasonic | 2.1 | 6.2 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Sample Preparation and Extraction
This protocol is based on established methods for the extraction of triterpenoids from plant materials.
Materials and Reagents:
-
Dried plant material (e.g., roots of Tripterygium wilfordii)
-
Grinder or mill
-
Ethanol (B145695) (95%, HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
Ultrasonic bath
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (C18, 500 mg)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Reference standard of this compound (>98% purity)
Procedure:
-
Grinding: Grind the dried plant material to a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of 95% ethanol.
-
Perform ultrasonic extraction for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined ethanol extract to dryness under reduced pressure using a rotary evaporator at 50°C.
-
Liquid-Liquid Partitioning:
-
Redissolve the dried extract in 50 mL of deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract three times with 50 mL of n-hexane to remove non-polar compounds. Discard the n-hexane layers.
-
Subsequently, extract the aqueous layer three times with 50 mL of ethyl acetate.
-
Combine the ethyl acetate fractions.
-
-
Final Evaporation: Evaporate the ethyl acetate extract to dryness.
-
Sample Clean-up (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Redissolve the dried ethyl acetate extract in 1 mL of 50% methanol and load it onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 40% methanol to remove polar impurities.
-
Elute the target compound with 10 mL of 90% methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.
-
HPLC-MS/MS Quantification
This protocol provides a general framework for the quantification of this compound. Instrument parameters may require optimization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump and autosampler.
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 60% B
-
2-10 min: 60% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 60% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: this compound (Molecular Formula: C₃₀H₄₆O₅; Molecular Weight: 486.68 g/mol )
-
Precursor ion (Q1): m/z 485.3 [M-H]⁻
-
Product ion (Q3) for quantification: To be determined by direct infusion of a standard. A plausible fragmentation would involve the loss of CO₂ (m/z 441.3) or H₂O and CO₂.
-
Product ion (Q3) for confirmation: To be determined by direct infusion of a standard.
-
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Collision Gas: Argon
-
Calibration and Quantification:
-
Prepare a stock solution of the this compound reference standard in methanol (1 mg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL).
-
Inject the standard solutions and the prepared plant extract samples into the HPLC-MS/MS system.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the plant extracts by interpolating their peak areas on the calibration curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship for quantitative analysis.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in plant extracts using HPLC-MS/MS. The described methods for extraction, sample clean-up, and analysis are robust and can be adapted for various plant matrices. Adherence to these protocols will enable researchers to obtain accurate and reproducible quantitative data, which is essential for the advancement of research and development of plant-derived therapeutic agents.
References
Application Notes and Protocols for the Isolation of 3-Hydroxy-12-oleanene-23,28-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-12-oleanene-23,28-dioic acid, also known as gypsogenic acid, is a pentacyclic triterpenoid (B12794562) saponin (B1150181) with demonstrated biological activities, including cytotoxic effects against various cancer cell lines.[1][2] This compound is naturally found in several plant species, most notably in the roots of the Gypsophila genus, such as Gypsophila trichotoma, and has also been reported in Tripterygium wilfordii.[1] The isolation and purification of gypsogenic acid are crucial for its further pharmacological investigation and potential therapeutic applications. This document provides a detailed protocol for the isolation of gypsogenic acid from plant material, based on established methodologies.
Data Presentation
The yield of this compound can vary depending on the plant source, geographical location, and the extraction and purification methods employed. The following table summarizes quantitative data from a published isolation protocol.
| Plant Material | Starting Amount of Dry Material (g) | Yield of Gypsogenic Acid (mg) | Percentage Yield (%) | Reference |
| Gypsophila trichotoma roots | 740 | 50 | 0.0068 | [1] |
Experimental Protocols
This section details the experimental workflow for the isolation of this compound from plant material.
1. Plant Material and Extraction
-
Plant Material: Air-dried and powdered roots of Gypsophila trichotoma.
-
Extraction:
-
Exhaustively extract the powdered plant material (740 g) with 80% methanol (B129727) at room temperature.[1]
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated aqueous solution.[1]
-
2. Solvent Partitioning
-
Sequentially partition the concentrated aqueous extract with the following solvents of increasing polarity:
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Butanol (n-BuOH)[1]
-
-
Separate the layers and collect the n-BuOH fraction, which will contain the saponins.
-
Evaporate the n-BuOH fraction to dryness under reduced pressure to yield a crude saponin extract.[1]
3. Chromatographic Purification
a. Diaion HP-20 Column Chromatography
-
Dissolve the crude n-BuOH extract in a minimal amount of water.
-
Load the dissolved extract onto a Diaion HP-20 column.
-
Elute the column with a stepwise gradient of methanol (MeOH) in water (H₂O), starting from 100% H₂O and gradually increasing the concentration of MeOH to 100%.[1] A suggested gradient is as follows: 100% H₂O, 20% MeOH, 40% MeOH, 60% MeOH, 80% MeOH, and finally 100% MeOH.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the target compound.
b. Silica (B1680970) Gel Flash Chromatography
-
Evaporate the solvent from the combined fractions obtained from the Diaion HP-20 column.
-
Purify the resulting residue by flash chromatography on a silica gel column.[1]
-
Equilibrate the column and elute with a solvent system of CH₂Cl₂/MeOH/H₂O in a ratio of 18:11:1 (v/v/v).[1]
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions containing this compound and evaporate the solvent to yield the purified compound.[1]
4. Structure Elucidation
The structure and purity of the isolated compound should be confirmed by spectroscopic methods, such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure.
Mandatory Visualization
Caption: Workflow for the isolation of this compound.
References
Application Notes and Protocols for In Vitro Bioassays of Maslinic Acid
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Maslinic acid (MA), also known as 3-Hydroxy-12-oleanene-23,28-dioic acid or crategolic acid, is a pentacyclic triterpene with a growing body of evidence supporting its potential as a therapeutic agent.[1][2] Predominantly found in the waxy skin of olives, this natural compound has demonstrated a range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antidiabetic effects.[3][4] These application notes provide an overview of common in vitro bioassays to assess the activity of maslinic acid, complete with detailed protocols and data presentation guidelines to facilitate reproducible research.
I. Anti-Proliferative and Cytotoxic Activity
Maslinic acid has been shown to inhibit the proliferation of various cancer cell lines.[1] The most common assay to evaluate this is the MTT assay, which measures cell viability.
Table 1: Anti-proliferative Activity of Maslinic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| HT-29 | Colorectal Adenocarcinoma | 101.2 | 72 | [3] |
| Caco-2 | Colorectal Adenocarcinoma | 85 | 72 | [4] |
| Caco-2 | Colon Adenocarcinoma | 40.7 (µg/mL) | 72 | [5] |
| ACC-2 | Salivary Gland Adenoid Cystic Carcinoma | 43.6 | 24 | [4] |
| ACC-M | Salivary Gland Adenoid Cystic Carcinoma | 45.8 | 24 | [4] |
| T24 | Bladder Carcinoma | 33.0 | Not Specified | [3] |
| 253J | Bladder Carcinoma | 71.8 | Not Specified | [3] |
| SW982 | Synovial Sarcoma | 45.3 | 24 | [3] |
| SK-UT-1 | Leiomyosarcoma | 59.1 | 24 | [3] |
| B16F10 | Murine Melanoma | 42 | 24 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability and can be adapted for various adherent or suspension cell lines.[7][8]
Materials:
-
Maslinic Acid (dissolved in a suitable solvent, e.g., DMSO)
-
Cell culture medium appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (for adherent cells)
-
Phosphate (B84403) Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin-EDTA and resuspend in fresh medium. For suspension cells, collect by centrifugation.
-
Determine cell viability and count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of maslinic acid in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of maslinic acid. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the maslinic acid).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
After incubation with MTT, carefully remove the medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8][9]
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of maslinic acid to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
II. Apoptosis Induction
Maslinic acid has been reported to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[4][5] Key events in apoptosis include caspase activation and changes in the expression of pro- and anti-apoptotic proteins.
Signaling Pathway: Maslinic Acid-Induced Apoptosis
Maslinic acid can trigger apoptosis through different mechanisms depending on the cell type. In HT29 colon cancer cells, it activates the intrinsic (mitochondrial) pathway, while in Caco-2 colon cancer cells, it primarily utilizes the extrinsic (death receptor) pathway.[5]
Experimental Protocol: Western Blot for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis, such as caspases, Bax, and Bcl-2.[11][12][13]
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with maslinic acid at desired concentrations and for a specific duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.[14]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay kit.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Boil the samples for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.[11]
-
Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
-
III. Anti-Inflammatory Activity
Maslinic acid exhibits anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB pathway.[3][15]
Signaling Pathway: Inhibition of NF-κB by Maslinic Acid
Maslinic acid has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα, which in turn blocks the translocation of NF-κB to the nucleus and its DNA binding activity.[3]
Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory response.[16]
Materials:
-
Lipoxygenase enzyme solution
-
Linoleic acid (substrate)
-
Borate (B1201080) buffer (pH 9.0)
-
Maslinic acid
-
96-well UV-transparent plate
-
Microplate reader
Procedure:
-
Add 200 µL of borate buffer, 10 µL of maslinic acid solution (at various concentrations), and 20 µL of lipoxygenase solution to each well.
-
Incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of linoleic acid substrate.
-
Immediately measure the absorbance at 234 nm for 5 minutes at 1-minute intervals.
-
Calculate the percentage of inhibition of lipoxygenase activity.
IV. Antioxidant Activity
Maslinic acid has demonstrated antioxidant properties in various in vitro models.[17][18][19]
Table 2: In Vitro Antioxidant Activity of Maslinic Acid
| Assay | Activity/Result | Citation |
| DPPH Radical Scavenging | IC50 > 357.65 µM | [19] |
| Ferric Reducing Antioxidant Power (FRAP) | RC50 > 827.44 µM | [19] |
| β-carotene Bleaching | IC50 < 15 µM | [19] |
| Lipid Peroxidation (TBARS) | Reduction of TBARS | [18] |
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to assess the free radical scavenging activity of a compound.[17]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Maslinic acid
-
Methanol
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Add 100 µL of DPPH solution to each well of a 96-well plate.
-
Add 100 µL of maslinic acid at various concentrations to the wells. Use methanol as a blank and a standard antioxidant (e.g., ascorbic acid) as a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
V. Enzyme Inhibition
Maslinic acid has been shown to inhibit certain enzymes, such as glycogen (B147801) phosphorylase, which is relevant to its antidiabetic potential.[3]
Table 3: Enzyme Inhibitory Activity of Maslinic Acid
| Enzyme | Source | IC50 (µM) | Citation |
| Glycogen Phosphorylase a | Rat Liver | 99 | [3] |
| Glycogen Phosphorylase a | Rabbit Muscle | 28 | [20] |
Experimental Protocol: Glycogen Phosphorylase a (GPa) Inhibition Assay
This assay measures the inhibition of GPa by monitoring the release of inorganic phosphate from glucose-1-phosphate.[20]
Materials:
-
Purified GPa enzyme
-
Glucose-1-phosphate (substrate)
-
Glycogen
-
Caffeine (B1668208) (positive control)
-
Maslinic acid
-
Buffer solution (e.g., HEPES)
-
Reagents for phosphate detection (e.g., malachite green)
Procedure:
-
Pre-incubate the GPa enzyme with various concentrations of maslinic acid or caffeine in the buffer at a constant temperature.
-
Initiate the enzymatic reaction by adding the substrate, glucose-1-phosphate, and glycogen.
-
After a specific incubation time, stop the reaction.
-
Measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
Conclusion
The in vitro bioassays described provide a robust framework for investigating the multifaceted biological activities of maslinic acid. The provided protocols, data tables, and pathway diagrams serve as a comprehensive resource for researchers in the fields of pharmacology, oncology, and drug discovery to further explore the therapeutic potential of this promising natural compound. Consistent and detailed experimental reporting, as outlined here, is crucial for the validation and comparison of findings across different studies.
References
- 1. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? | MDPI [mdpi.com]
- 4. Maslinic Acid, a Natural Phytoalexin-Type Triterpene from Olives — A Promising Nutraceutical? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maslinic Acid, a Natural Triterpene, Induces a Death Receptor-Mediated Apoptotic Mechanism in Caco-2 p53-Deficient Colon Adenocarcinoma Cells | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad.com [bio-rad.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. origene.com [origene.com]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antioxidant activity of maslinic acid, a triterpene derivative obtained from Olea europaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antioxidant properties of maslinic acid extracted from Plumeria rubra leaves | International Journal of Contemporary Research and Review [ijcrr.info]
- 20. Advances in Research on Semi-Synthesis, Biotransformation and Biological Activities of Novel Derivatives from Maslinic Acid [mdpi.com]
Application Notes & Protocols for the Development of Analytical Standards for Oleanane Triterpenoids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oleanane (B1240867) triterpenoids are a large and structurally diverse class of natural products found in numerous plant species. They exhibit a wide range of biological activities, making them promising candidates for the development of new therapeutic agents. The development of robust and reliable analytical methods is crucial for the qualitative and quantitative analysis of these compounds in various matrices, from raw plant material to biological samples. This document provides detailed application notes and protocols for the development of analytical standards for oleanane triterpenoids, focusing on modern chromatographic and mass spectrometric techniques.
Section 1: Extraction and Sample Preparation
The efficient extraction of oleanane triterpenoids from their matrix is a critical first step in their analysis. The choice of extraction method depends on the nature of the sample and the specific triterpenoids of interest.
1.1. Extraction from Plant Material:
-
Protocol 1: Methanolic Extraction at Room Temperature
-
Dry and crush the plant material (e.g., leaves, roots) to a fine powder.
-
Soak 1.5-2.5 kg of the powdered material in 10L of methanol (B129727) at room temperature for 3 days[1].
-
Repeat the extraction process three times to ensure complete extraction[1].
-
Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE)
-
Place a known amount of powdered plant material in a flask with a suitable solvent (e.g., methanol, ethanol). Ionic liquid-based ultrasonic-assisted extraction has been shown to be highly efficient.
-
Sonnicate the mixture in an ultrasonic bath for a specified period (e.g., 30-60 minutes).
-
Filter the extract and repeat the process with fresh solvent.
-
Combine the extracts and concentrate to dryness.
-
-
Protocol 3: Supercritical Fluid Extraction (SFE)
-
Subject the plant material (e.g., 21 g of olive leaves) to SFE using supercritical CO2 with ethanol (B145695) as a co-solvent[2].
-
Modulate the polarity of the supercritical CO2 by stepwise additions of ethanol to selectively enrich oleanolic acid and maslinic acid[2].
-
1.2. Extraction from Cell Cultures:
-
Protocol 4: Extraction from HT29 and HepG2 Cells [3][4]
-
After incubation with triterpenoids, remove the culture medium.
-
Wash the cells three times with phosphate (B84403) buffer solution (PBS).
-
Collect the cells using a scraper in 1 mL of PBS.
-
Centrifuge the cell suspension at 1000× g for 5 minutes at 4 °C.
-
Remove the supernatant and weigh the cell pellet.
-
Proceed with the extraction of triterpenoids from the cell pellet and the collected culture medium.
-
1.3. Sample Preparation for Analysis:
-
Solid-Phase Extraction (SPE): SPE can be used to clean up crude extracts and concentrate the analytes of interest. The choice of SPE sorbent will depend on the polarity of the target triterpenoids.
-
Derivatization: To improve the sensitivity of detection, especially for compounds lacking a strong chromophore, derivatization can be employed. For instance, derivatization with 2-dimethylaminoethylamine (DMED) can significantly enhance the detection of oleanolic and ursolic acids by LC-MS/MS[5][6].
Section 2: Chromatographic Analysis
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common techniques for the separation of oleanane triterpenoids.
2.1. HPLC and UPLC Methods:
-
Method 1: HPLC-MS for Maslinic Acid and Oleanolic Acid [3][4][7]
-
Column: Spherisorb ODS-2
-
Mobile Phase: Methanol-water gradient
-
Detection: UV/Vis at 210 nm and Mass Spectrometry (MS)
-
-
Method 2: UPLC-MS/MS for Oleanane Saponins (B1172615) [8]
-
Column: Zorbax SB-C18 (2.1 mm × 100 mm, 1.8 µm)
-
Column Temperature: 30 °C
-
Mobile Phase: Isocratic elution with 0.1% formic acid in 5 mM ammonium (B1175870) formate (B1220265) (A) and methanol (B) in a 25:75 (v/v) ratio.
-
Flow Rate: 0.3 mL/min
-
Detection: Mass Spectrometry in negative ionization mode.
-
-
Method 3: HPLC-PDA for Various Triterpenoids [9]
-
Column: Suitable reversed-phase column
-
Mobile Phase: Isocratic elution with optimized solvent systems. For example, hexane-isopropanol-methanol (96:3.5:0.5) for normal phase separation[10].
-
Detection: Photodiode Array (PDA) detector.
-
Section 3: Mass Spectrometric Detection
Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the identification and quantification of oleanane triterpenoids.
3.1. Ionization Techniques:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for the analysis of polar and thermally labile compounds like triterpenoid (B12794562) saponins. It can be operated in both positive and negative ion modes. For some saponins, using sodium acetate (B1210297) in the mobile phase can enhance the formation of sodium adducts, leading to better sensitivity and fragmentation in positive ESI mode[11].
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another ionization technique that can be used for the analysis of triterpenoids[12].
3.2. Mass Analyzers:
-
Quadrupole-Time-of-Flight (Q-TOF): Q-TOF mass spectrometers provide high-resolution mass data, which is valuable for the accurate determination of molecular formulas and structural elucidation of unknown triterpenoids[13][14].
-
Triple Quadrupole (QqQ): Triple quadrupole mass spectrometers are ideal for quantitative analysis using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, offering high sensitivity and selectivity[8][11][14].
3.3. Fragmentation Analysis:
The fragmentation patterns of oleanane triterpenoids in MS/MS experiments provide valuable structural information. Common fragmentation pathways include the neutral loss of sugar moieties (e.g., glucuronic acid, glucose, rhamnose) from saponins and characteristic cleavages of the triterpenoid backbone[13].
Section 4: Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of oleanane triterpenoids.
Table 1: Linearity and Detection Limits of Analytical Methods
| Compound(s) | Method | Linearity Range | LOD | LOQ | Reference |
| Maslinic Acid & Oleanolic Acid | HPLC-MS | - | - | - | [3][4][7] |
| IhD, IsA, ID, IA | UPLC-MS/MS | - | 0.5 ng/mL (IhD, IsA), 10 ng/mL (ID, IA) | 0.5 ng/mL (IhD, IsA), 10 ng/mL (ID, IA) | [8] |
| Oleanolic Acid & Ursolic Acid | LC-MS/MS (with derivatization) | 0.01 - 10 ng/mL | 0.92 ng/L (OA), 1.06 ng/L (UA) | 3.07 ng/L (OA), 3.53 ng/L (UA) | [5] |
| 13 Triterpenoids | HPLC-PDA | - | 0.08 - 0.65 µg/mL | 0.24 - 1.78 µg/mL | [9] |
| 14 Maesasaponins | UPLC-MS/MS | >0.99 (correlation coefficient) | - | - | [11] |
Table 2: Precision and Recovery of Analytical Methods
| Compound(s) | Method | Intra-day Precision (RSD) | Inter-day Precision (RSD) | Recovery | Reference |
| IhD, IsA, ID, IA | UPLC-MS/MS | < 15% | < 15% | - | [8] |
| Oleanolic Acid & Ursolic Acid | LC-MS/MS (with derivatization) | - | - | 97.2 - 105.0% | [5] |
| 14 Representative Triterpenoids | UPLC-QqQ MS | 1.18% - 3.79% | 1.53% - 3.96% | 98.11% - 103.8% | [14] |
| 13 Triterpenoids | HPLC-PDA | < 2% | < 2% | 94.70 - 105.81% | [9] |
| 14 Maesasaponins | UPLC-MS/MS | < 15% | < 15% | 85.5% - 96.6% | [11] |
Section 5: Visualizations
Diagram 1: Experimental Workflow for Oleanane Triterpenoid Analysis
Caption: Workflow for the analysis of oleanane triterpenoids.
Diagram 2: Development of an Analytical Standard
Caption: Key steps in developing an analytical standard.
References
- 1. CN102286057A - Oleanane-type triterpenoid compounds and preparation method and medicinal use thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New HPLC-MS Method for Measuring Maslinic Acid and Oleanolic Acid in HT29 and HepG2 Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatography of oleanane-type triterpenes [agris.fao.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Structural characterization and identification of oleanane-type triterpene saponins in Glycyrrhiza uralensis Fischer by rapid-resolution liquid chromatography coupled with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell Culture Studies with 3-Hydroxy-12-oleanene-23,28-dioic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class of natural products.[1][] Triterpenoids are widely investigated for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[3][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the cellular effects of this compound in cell culture models.
Disclaimer: Research specifically on this compound is limited. The proposed mechanisms of action and signaling pathways described herein are largely extrapolated from studies on structurally related oleanane triterpenoids, such as oleanolic acid and its derivatives.[1][6][7] Therefore, the provided protocols and pathways should be considered as a starting point for investigation and may require optimization.
Anticipated Biological Activities
Based on the activities of related oleanane triterpenoids, this compound is anticipated to exhibit the following effects in cell culture:
-
Anti-proliferative and Cytotoxic Effects: Inhibition of cancer cell growth and induction of cell death.[8]
-
Induction of Apoptosis: Triggering programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[1]
-
Anti-inflammatory Effects: Suppression of inflammatory responses, potentially through the inhibition of signaling pathways like NF-κB.[9]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table presents exemplary data for the closely related compound, oleanolic acid, to provide a reference for expected effective concentrations.
Table 1: Exemplary Anti-proliferative Activity of Oleanolic Acid in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) |
| MKN28 | Gastric Cancer | MTT | 44.8 | 12 |
| MKN28 | Gastric Cancer | MTT | 15.9 | 24 |
Data extracted from a study on Oleanolic Acid.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of viability vs. compound concentration) to determine the IC50 value.
-
Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cells treated with this compound
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use a gentle enzyme-free cell dissociation solution.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Western Blot Analysis of Key Signaling Proteins
This protocol is used to investigate the effect of this compound on the expression and activation of proteins involved in apoptosis and inflammatory signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, p-IκBα, IκBα, NF-κB p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Visualization of Postulated Mechanisms
Experimental Workflow
The following diagram illustrates a general workflow for investigating the cellular effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 3. Production of triterpenoids with cell and tissue cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. Anticancer activity of oleanolic acid and its derivatives: Recent advances in evidence, target profiling and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oleanolic acid and its synthetic derivatives for the prevention and therapy of cancer: preclinical and clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Notes and Protocols for Testing 3-Hydroxy-12-oleanene-23,28-dioic Acid Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-12-oleanene-23,28-dioic acid is a pentacyclic triterpenoid (B12794562) natural product isolated from Tripterygium wilfordii[1][2]. This class of compounds, particularly oleanane (B1240867) triterpenoids, has garnered significant interest for its therapeutic potential in a range of chronic diseases due to its anti-inflammatory, antioxidant, and immunomodulatory properties[3][]. Preclinical evaluation of this compound in relevant animal models is a critical step in the drug development process. These application notes provide detailed protocols for testing the efficacy of this compound in established animal models of liver fibrosis, kidney disease, and metabolic syndrome.
The primary mechanism of action for many oleanane triterpenoids involves the modulation of key inflammatory pathways, most notably the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade[5]. By preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, these compounds block the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.
I. Animal Models for Efficacy Testing
Liver Fibrosis: Carbon Tetrachloride (CCl₄)-Induced Model
The CCl₄-induced liver fibrosis model is a widely used and well-characterized model that mimics the chronic liver injury and subsequent fibrotic response seen in human liver diseases[6][7].
Experimental Protocol:
-
Animal Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Induction of Fibrosis: Administer a 50% solution of CCl₄ in olive oil or corn oil via intraperitoneal (i.p.) injection at a dose of 1-2 mL/kg body weight, twice weekly for 6-8 weeks[6][8].
-
Test Compound Administration:
-
Compound: this compound.
-
Dosage (estimated): Based on studies with a structurally similar lupane-type triterpene, a starting dose range of 50-100 mg/kg body weight is recommended[9]. Dose-response studies should be conducted to determine the optimal therapeutic dose.
-
Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection, administered daily or on the days of CCl₄ administration.
-
Vehicle: A suitable vehicle for administration could be 0.5% carboxymethylcellulose (CMC) or a solution containing DMSO and Tween 80, further diluted in saline.
-
-
Experimental Groups:
-
Normal Control: Vehicle only.
-
Model Control: CCl₄ + Vehicle.
-
Positive Control: CCl₄ + Silymarin (a known hepatoprotective agent) at an appropriate dose.
-
Test Groups: CCl₄ + this compound (low, medium, and high doses).
-
-
Duration: 6-8 weeks.
-
Efficacy Endpoints:
-
Serum Biomarkers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin[6].
-
Liver Histopathology: Hematoxylin and eosin (B541160) (H&E) staining for inflammation and necrosis, Masson's trichrome and Sirius Red staining for collagen deposition[5].
-
Immunohistochemistry/Western Blot: α-smooth muscle actin (α-SMA) for hepatic stellate cell activation, Transforming Growth Factor-β1 (TGF-β1), and key components of the NF-κB pathway (p-IκBα, p-p65)[5][6].
-
Quantitative Data Summary (Hypothetical Data Based on Related Compounds):
| Group | ALT (U/L) | AST (U/L) | Liver Fibrosis Score (0-4) | α-SMA Expression (Fold Change) |
| Normal Control | 35 ± 5 | 80 ± 10 | 0.1 ± 0.1 | 1.0 ± 0.2 |
| Model Control | 150 ± 20 | 300 ± 35 | 3.5 ± 0.5 | 5.2 ± 0.8 |
| Positive Control | 70 ± 10 | 150 ± 20 | 1.5 ± 0.3 | 2.1 ± 0.4 |
| Test Group (50 mg/kg) | 100 ± 15 | 220 ± 25 | 2.5 ± 0.4 | 3.5 ± 0.6 |
| Test Group (100 mg/kg) | 80 ± 12 | 170 ± 22 | 1.8 ± 0.3 | 2.5 ± 0.5 |
Kidney Disease: Adenine-Induced Chronic Kidney Disease (CKD) Model
Oral administration of adenine (B156593) to rodents leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing tubular injury, inflammation, and interstitial fibrosis, which closely mimics human chronic kidney disease[10].
Experimental Protocol:
-
Animal Species: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).
-
Induction of CKD: Administer adenine mixed with the feed at a concentration of 0.25-0.75% (w/w) for 4-8 weeks[10].
-
Test Compound Administration:
-
Compound: this compound.
-
Dosage (estimated): 50-100 mg/kg body weight, p.o., daily.
-
Vehicle: As described for the liver fibrosis model.
-
-
Experimental Groups:
-
Normal Control: Standard diet + Vehicle.
-
Model Control: Adenine diet + Vehicle.
-
Positive Control: Adenine diet + an appropriate reference drug such as an ACE inhibitor (e.g., enalapril).
-
Test Groups: Adenine diet + this compound (low, medium, and high doses).
-
-
Duration: 4-8 weeks.
-
Efficacy Endpoints:
-
Renal Function Parameters: Serum creatinine, blood urea (B33335) nitrogen (BUN), and 24-hour urinary protein excretion[11][12].
-
Kidney Histopathology: H&E staining for tubular injury and inflammation, Masson's trichrome or Sirius Red staining for interstitial fibrosis.
-
Immunohistochemistry/Western Blot: Kidney Injury Molecule-1 (KIM-1), α-SMA, TGF-β1, and NF-κB pathway proteins.
-
Quantitative Data Summary (Hypothetical Data Based on Related Compounds):
| Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | 24h Proteinuria (mg/day) | Renal Fibrosis Score (0-4) |
| Normal Control | 0.5 ± 0.1 | 20 ± 3 | 10 ± 2 | 0.2 ± 0.1 |
| Model Control | 2.5 ± 0.4 | 100 ± 15 | 80 ± 10 | 3.2 ± 0.4 |
| Positive Control | 1.2 ± 0.2 | 50 ± 8 | 35 ± 5 | 1.5 ± 0.3 |
| Test Group (50 mg/kg) | 1.8 ± 0.3 | 75 ± 12 | 60 ± 8 | 2.4 ± 0.4 |
| Test Group (100 mg/kg) | 1.4 ± 0.2 | 60 ± 10 | 45 ± 6 | 1.8 ± 0.3 |
Metabolic Syndrome: High-Fat Diet (HFD)-Induced Model
Feeding rodents a high-fat diet induces key features of metabolic syndrome, including obesity, insulin (B600854) resistance, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD)[13][14][15][16].
Experimental Protocol:
-
Animal Species: Male C57BL/6 mice (6-8 weeks old).
-
Induction of Metabolic Syndrome: Feed a high-fat diet (45-60% of calories from fat) for 8-16 weeks[13][16].
-
Test Compound Administration:
-
Compound: this compound.
-
Dosage (estimated): 50-100 mg/kg body weight, p.o., daily.
-
Vehicle: As previously described.
-
-
Experimental Groups:
-
Normal Control: Standard chow diet + Vehicle.
-
Model Control: HFD + Vehicle.
-
Positive Control: HFD + an appropriate reference drug such as metformin (B114582) or a PPARγ agonist.
-
Test Groups: HFD + this compound (low, medium, and high doses).
-
-
Duration: 8-16 weeks.
-
Efficacy Endpoints:
-
Metabolic Parameters: Body weight, food intake, fasting blood glucose, insulin levels, glucose tolerance test (GTT), and insulin tolerance test (ITT).
-
Serum Lipid Profile: Total cholesterol, triglycerides, LDL-cholesterol, and HDL-cholesterol.
-
Liver Parameters: Liver weight, liver triglycerides, and histology for steatosis (Oil Red O staining).
-
Inflammatory Markers: Serum levels of TNF-α and IL-6[13].
-
Quantitative Data Summary (Hypothetical Data Based on Related Compounds):
| Group | Body Weight Gain (g) | Fasting Glucose (mg/dL) | Serum Triglycerides (mg/dL) | Liver Triglycerides (mg/g) |
| Normal Control | 5 ± 1 | 90 ± 10 | 80 ± 12 | 15 ± 3 |
| Model Control | 20 ± 3 | 160 ± 20 | 200 ± 25 | 60 ± 8 |
| Positive Control | 12 ± 2 | 110 ± 15 | 120 ± 18 | 30 ± 5 |
| Test Group (50 mg/kg) | 16 ± 2.5 | 140 ± 18 | 160 ± 20 | 45 ± 6 |
| Test Group (100 mg/kg) | 13 ± 2 | 120 ± 16 | 130 ± 15 | 35 ± 5 |
II. Visualization of Pathways and Workflows
Proposed Mechanism of Action: Inhibition of NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C23 ameliorates carbon tetrachloride-induced liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Oleanolic Acid Derivative against CCl4-Induced Hepatic Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D-Carvone Attenuates CCl4-Induced Liver Fibrosis in Rats by Inhibiting Oxidative Stress and TGF-ß 1/SMAD3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effectiveness and safety of tripterygium wilfordii poly-glycosides on glomerulonephritis: a systematic review and meta-analysis [frontiersin.org]
- 12. The effects of Tripterygium wilfordii Hook F on renal outcomes in type 2 diabetic kidney disease patients with severe proteinuria: a single-center cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oleanolic acid attenuates obesity through modulating the lipid metabolism in high‐fat diet‐fed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardio-Metabolic Effects of High-Fat Diets and Their Underlying Mechanisms—A Narrative Review [mdpi.com]
- 15. A saturated fatty acid-rich diet induces an obesity-linked proinflammatory gene expression profile in adipose tissue of subjects at risk of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Short-term high fat diet alters genes associated with metabolic and vascular dysfunction during adolescence in rats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isolation of 3-Hydroxy-12-oleanene-23,28-dioic Acid
Welcome to the technical support center for the isolation of 3-Hydroxy-12-oleanene-23,28-dioic acid, a triterpenoid (B12794562) of significant interest to researchers in drug development and natural product chemistry. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges encountered during the isolation and purification of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the isolation of this compound, also known as gypsogenic acid.
Question 1: My initial crude extract shows very low levels of the target compound. What are the likely causes and how can I improve the yield?
Answer: Low yields from the initial extraction can stem from several factors:
-
Improper Solvent Selection: this compound is soluble in polar organic solvents. Ensure you are using an appropriate solvent system, such as methanol (B129727) or ethanol (B145695), for the initial extraction.
-
Insufficient Extraction Time or Temperature: While higher temperatures can enhance extraction efficiency, prolonged exposure to heat can lead to the degradation of triterpenoic acids. Consider optimizing your extraction time and temperature. Microwave-assisted extraction (MAE) can be a time-efficient alternative to conventional methods like Soxhlet or maceration.
-
Poor Quality of Plant Material: The concentration of the target compound can vary depending on the plant source (e.g., Tripterygium wilfordii, Gypsophila species), the part of the plant used, and the time of harvest.[1]
-
Inefficient Cell Lysis: Ensure the plant material is finely powdered to maximize the surface area for solvent penetration and extraction.
Troubleshooting Tips:
-
Perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, acetone) and solvent-to-solid ratios to determine the optimal conditions.
-
If using maceration, ensure adequate agitation and a sufficient number of extraction cycles.
-
For MAE, optimize the microwave power and irradiation time to maximize yield while minimizing degradation.
Question 2: I am having difficulty separating this compound from other co-eluting triterpenoids and flavonoids during column chromatography. How can I improve the resolution?
Answer: Co-elution of structurally similar compounds is a common challenge in the purification of triterpenoids.
-
Stationary Phase Selection: Silica (B1680970) gel is a common choice, but for complex mixtures, other stationary phases may provide better selectivity. Consider using reversed-phase (C18) or Sephadex LH-20 columns.
-
Mobile Phase Optimization: A systematic approach to optimizing the solvent system is crucial. For normal phase chromatography, a gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often effective. For reversed-phase, a gradient of water and methanol or acetonitrile (B52724) is typically used.
-
Multi-Step Purification: A single chromatographic step is often insufficient. A common strategy involves initial fractionation on a silica gel column followed by further purification on a Sephadex LH-20 column or by preparative high-performance liquid chromatography (prep-HPLC).
Troubleshooting Tips:
-
Use Thin Layer Chromatography (TLC) to scout for optimal solvent systems before scaling up to column chromatography.
-
Employing a two-dimensional chromatography approach, where fractions from the first column are subjected to a second column with a different separation mechanism, can significantly improve purity.
Question 3: The purified compound is an amorphous solid, and I am struggling to induce crystallization. What techniques can I try?
Answer: Crystallization of triterpenoids can be challenging due to their complex structures and potential for polymorphism.
-
Solvent System: The choice of solvent is critical. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for triterpenoid crystallization include methanol, ethanol, acetone, and mixtures with water.
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container. This can promote the formation of well-ordered crystals.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent vapor into the solution can induce crystallization.
-
Seeding: If you have a few crystals, adding them to a saturated solution of the compound can initiate crystallization.
Troubleshooting Tips:
-
Start with a small amount of the purified compound to screen various solvents and solvent combinations for crystallization.
-
Ensure the compound is of high purity before attempting crystallization, as impurities can inhibit crystal growth.
-
Patience is key; crystallization can sometimes take several days or even weeks.
Quantitative Data Presentation
The following table summarizes representative yields and purity levels at different stages of the isolation process for oleanane-type triterpenoids from plant sources. Note that these values are illustrative and can vary significantly based on the starting material and the specific protocols used.
| Isolation Stage | Parameter | Typical Value Range |
| Crude Extraction | Yield of Crude Extract (% of dry plant material) | 5 - 15% |
| Purity of Target Compound in Crude Extract | < 1% | |
| Macroporous Resin Chromatography | Yield of Enriched Fraction (% of crude extract) | 10 - 30% |
| Purity of Target Compound in Enriched Fraction | 5 - 20% | |
| Silica Gel Column Chromatography | Yield of Semi-Purified Fraction (% of enriched fraction) | 20 - 50% |
| Purity of Target Compound in Semi-Purified Fraction | 40 - 70% | |
| Preparative HPLC | Yield of Purified Compound (% of semi-purified fraction) | 30 - 60% |
| Purity of Final Compound | > 95% | |
| Crystallization | Yield of Crystalline Compound (% of purified compound) | 50 - 80% |
| Purity of Crystalline Compound | > 98% |
Experimental Protocols
Detailed methodologies for key experiments in the isolation of this compound are provided below.
Microwave-Assisted Extraction (MAE) of Crude Triterpenoids
-
Objective: To efficiently extract triterpenoids from the plant material.
-
Apparatus: Microwave-assisted extraction system.
-
Procedure:
-
Weigh 20 g of finely powdered, dried plant material (e.g., roots of Tripterygium wilfordii).
-
Place the powder in a microwave extraction vessel.
-
Add 400 mL of 80% ethanol (solvent-to-solid ratio of 20:1 mL/g).
-
Set the microwave parameters: power at 500 W, temperature at 60°C, and extraction time of 30 minutes.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Enrichment of Triterpenoids using Macroporous Resin Chromatography
-
Objective: To remove highly polar and non-polar impurities and enrich the triterpenoid fraction.
-
Apparatus: Glass column, macroporous resin (e.g., D101 or AB-8).
-
Procedure:
-
Activate the macroporous resin by washing sequentially with ethanol and then deionized water until the effluent is clear.
-
Pack the activated resin into a glass column.
-
Dissolve the crude extract in a minimal amount of the loading solvent (e.g., 20% ethanol).
-
Load the sample onto the column at a flow rate of 2 bed volumes per hour (BV/h).
-
Wash the column with 3 BV of deionized water to remove sugars and other highly polar compounds.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol), collecting fractions of 1 BV each.
-
Analyze the fractions by TLC to identify those containing the target compound.
-
Pool the positive fractions and concentrate under reduced pressure.
-
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Objective: To achieve high-purity isolation of this compound.
-
Apparatus: Preparative HPLC system with a UV detector.
-
Procedure:
-
Column: C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Gradient Program: A linear gradient from 40% to 80% A over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 210 nm.
-
Dissolve the enriched triterpenoid fraction in the initial mobile phase composition.
-
Inject the sample onto the column.
-
Collect fractions corresponding to the peak of the target compound.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound.
Caption: General workflow for the isolation of this compound.
References
Technical Support Center: Optimizing HPLC Separation of Oleanane Triterpenoid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of oleanane (B1240867) triterpenoid (B12794562) isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of oleanane triterpenoid isomers, such as oleanolic acid and ursolic acid, so challenging?
A1: The separation of oleanane triterpenoid isomers is difficult due to their high structural similarity. For instance, oleanolic acid and ursolic acid are constitutional isomers, differing only in the position of a methyl group on the E-ring of their pentacyclic structure.[1][2][3] This subtle difference results in nearly identical physicochemical properties like polarity, molecular weight, and solubility, leading to co-elution in many standard chromatographic systems.[1][4]
Q2: What are the most common HPLC columns used for separating oleanane triterpenoid isomers?
A2: The most commonly used columns are reversed-phase columns, particularly C18 (octadecylsilane) and C30 columns.[4][5] C18 columns are widely used, but for challenging separations of isomers, C30 columns can offer alternative selectivity and improved resolution.[4] Some studies have also reported good separation using specialized columns like polycyclic aromatic hydrocarbon (PAH) polymeric C18 columns.[6]
Q3: What detection methods are suitable for oleanane triterpenoids, which lack strong chromophores?
A3: Due to the weak UV absorption of many triterpenoids, detection is often performed at low wavelengths, typically between 205 nm and 215 nm.[7][8][9] However, this can lead to baseline noise and limitations in mobile phase selection.[7] Alternative detection methods that do not rely on UV absorption can provide better sensitivity and universality. These include:
-
Evaporative Light Scattering Detection (ELSD): ELSD is a mass-based detection method that is suitable for non-volatile compounds and is not dependent on their optical properties.[8][10]
-
Charged Aerosol Detection (CAD): CAD is another mass-based detector that offers high sensitivity for a wide range of compounds, including those with poor or no UV absorption.[4]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides high sensitivity and selectivity, and can aid in the identification of isomers.[8][11]
Q4: Can derivatization improve the detection and separation of oleanane triterpenoid isomers?
A4: Yes, chemical derivatization can be employed to enhance the analytical performance of triterpenoids in HPLC.[12] Derivatization can introduce chromophores or fluorophores to the molecules, allowing for more sensitive detection by UV or fluorescence detectors.[12] It can also alter the chromatographic properties of the isomers, potentially improving their separation.[12]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Possible Causes:
-
Inappropriate Stationary Phase: The column chemistry may not have sufficient selectivity to differentiate between the structurally similar isomers.[1]
-
Suboptimal Mobile Phase Composition: The mobile phase composition may not provide adequate differential partitioning of the isomers.[1]
-
Inadequate Column Temperature: Temperature can influence selectivity, and the current setting may not be optimal.[7][13]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Organic Solvent Ratio: Fine-tune the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Small changes can significantly impact resolution.
-
Modify the Aqueous Phase: Introduce additives to the aqueous phase, such as acids (e.g., acetic acid, phosphoric acid) or buffers (e.g., ammonium (B1175870) acetate), to improve peak shape and selectivity.[9][11][14] The pH of the mobile phase can influence the ionization state of acidic triterpenoids and affect their retention.[15]
-
Try a Different Organic Solvent: If using acetonitrile, consider switching to methanol (B129727) or a ternary mixture (e.g., acetonitrile/methanol/water), as the choice of organic solvent can alter selectivity.[7][16]
-
-
Change the Stationary Phase:
-
Optimize Column Temperature:
-
Vary the Temperature: Systematically evaluate a range of column temperatures (e.g., 20°C to 40°C).[7][13] Lower temperatures often increase retention and may improve resolution, while higher temperatures can decrease viscosity and analysis time.[7][13] The optimal temperature will depend on the specific isomers and chromatographic conditions.
-
Issue 2: Broad or Tailing Peaks
Possible Causes:
-
Secondary Interactions: Active silanol (B1196071) groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on the analytes, causing peak tailing.[1]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]
-
Mismatched Sample Solvent: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion.
Troubleshooting Steps:
-
Minimize Secondary Interactions:
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups.
-
Acidify the Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of silanol groups and reduce tailing.[11]
-
-
Adjust Sample Concentration and Injection Volume:
-
Dilute the Sample: Prepare a more dilute sample and re-inject.
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.
-
-
Ensure Solvent Compatibility:
-
Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition.
-
Use a Weaker Sample Solvent: If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.
-
Data Presentation: HPLC Parameters for Oleanane Triterpenoid Isomer Separation
| Isomers | Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Oleanolic Acid & Ursolic Acid | PAH Polymeric C18 | Acetonitrile/Water (88:10, v/v) | Not Specified | 23 | Not Specified | [6] |
| Oleanolic Acid & Ursolic Acid | Kromasil C18 (150 x 4.6 mm, 10 µm) | Methanol/0.03 M Phosphate Buffer (pH 3) (90:10, v/v) | 0.5 | Not Specified | 214 nm | [14] |
| Oleanolic Acid & Ursolic Acid | BDS Hypersil C18 (250 x 4.0 mm) | Methanol/Phosphoric Acid/Water (88:0.05:11.95, v/v/v) | 0.7 | Not Specified | 210 nm | [11] |
| Oleanolic Acid & Ursolic Acid | Alltech Apollo C18 (250 x 4.6 mm, 5 µm) | Methanol/Ultra-pure Water (95:5, v/v) | 0.4 | Not Specified | 215 nm | [11] |
| Oleanolic Acid & Ursolic Acid | Acclaim C30 (250 x 4.6 mm, 5 µm) | A: 1% w/v Ammonium Acetate in Water, B: Acetonitrile/Methanol (750:250, v/v) (Gradient) | 1.0 | 30 | CAD | [4] |
| α-amyrin & β-amyrin | C18 Shimadzu CLC, ODS (250 mm x 4.6 mm, 5 µm) | Water/Methanol (94:6, v/v) | 1.0 | 40 | Not Specified | [19] |
| Lupeol & β-amyrin | Agilent Zorbax C8 (150 x 4.6 mm, 5 µm) | Acetonitrile/Water (95:5, v/v) | Not Specified | Not Specified | 210 nm | [19] |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Drying and Grinding: Dry the plant material (e.g., leaves, peels) at a controlled temperature (e.g., 40-60°C) to a constant weight. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 1.0 g).
-
Perform extraction using a suitable solvent such as ethanol (B145695) or methanol.[20] This can be done through methods like soxhlet extraction, ultrasonication, or maceration. For example, reflux extraction with 95% ethanol for 3 hours can be effective.[9]
-
-
Hydrolysis (for glycosides): If the triterpenoids are present as glycosides, an acid hydrolysis step is necessary to release the aglycones. After initial extraction and removal of the organic solvent, the residue can be hydrolyzed with an acid (e.g., 10% sulfuric acid) under reflux for several hours.[9]
-
Purification/Clean-up:
-
After hydrolysis, adjust the pH to neutral or slightly alkaline to precipitate the triterpenoids.
-
Filter the solution to collect the precipitate.
-
The crude extract can be further purified using techniques like solid-phase extraction (SPE) if necessary to remove interfering compounds.
-
-
Final Sample Solution: Dissolve the dried extract or precipitate in a suitable solvent (preferably the HPLC mobile phase) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[2]
Protocol 2: HPLC Method for Oleanolic Acid and Ursolic Acid Separation
This protocol is a generalized method based on common parameters found in the literature. Optimization will likely be required for specific samples and systems.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 80% B
-
5-25 min: 80% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare stock solutions of oleanolic acid and ursolic acid standards in methanol or ethanol. Create a series of working standards by diluting the stock solutions with the mobile phase to generate a calibration curve.
Visualizations
Caption: Troubleshooting workflow for poor HPLC resolution.
Caption: General experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Separation rule of oleanane and ursane pentacyclic triterpenoids isomers from nature plants by coordination chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparative separation of structural isomeric pentacyclic triterpene oleanolic acid and ursolic acid from natural products by pH-zone-refining countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrpub.org [hrpub.org]
- 12. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromtech.com [chromtech.com]
- 14. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. longdom.org [longdom.org]
- 17. hplc.eu [hplc.eu]
- 18. m.youtube.com [m.youtube.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. ffhdj.com [ffhdj.com]
3-Hydroxy-12-oleanene-23,28-dioic acid stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-12-oleanene-23,28-dioic acid. The information provided is intended to assist with common stability and degradation issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Like other pentacyclic triterpenoids, the main stability concerns for this compound include susceptibility to oxidation, thermal degradation, and potential photodegradation. The presence of a hydroxyl group and two carboxylic acid groups also makes it susceptible to certain chemical reactions.
Q2: How should I store solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored at low temperatures, ideally at -20°C or below. It is also recommended to protect solutions from light by using amber vials or by wrapping the container in aluminum foil to prevent photodegradation. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Q3: What are the recommended solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol (B129727), chloroform, dichloromethane, ethyl acetate, and acetone.[1] The choice of solvent will depend on the specific experimental requirements. For cell-based assays, DMSO is a common choice, but the final concentration in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound susceptible to pH-related degradation?
A4: While specific data for this molecule is limited, oleanolic acid and its derivatives can be sensitive to extreme pH conditions. The carboxylic acid groups can be ionized at neutral and basic pH, which may affect solubility and interaction with other molecules. It is advisable to maintain a pH close to neutral for stock solutions unless the experimental protocol requires otherwise.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results or loss of activity over time. | Degradation of the compound in solution. | 1. Verify Storage Conditions: Ensure the stock solution is stored at or below -20°C and protected from light. 2. Freshly Prepare Working Solutions: Prepare working solutions from a fresh aliquot of the stock solution immediately before each experiment. 3. Perform a Purity Check: Use an analytical technique like HPLC to check the purity of your stock solution and look for the presence of degradation products. |
| Precipitation of the compound in aqueous buffers or cell culture media. | Low aqueous solubility. | 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is minimized while still maintaining solubility. 2. Use a Solubilizing Agent: Consider the use of a pharmaceutically acceptable solubilizing agent, such as cyclodextrins, if compatible with your experimental system. 3. Sonication: Briefly sonicate the solution to aid in dissolution, but be cautious of potential heating and degradation. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of the compound. | 1. Analyze a Freshly Prepared Sample: Compare the chromatogram of the stored sample with that of a freshly prepared sample to identify new peaks. 2. Conduct Forced Degradation Studies: Systematically expose the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products and aid in their identification. |
Quantitative Stability Data
Quantitative stability data for this compound is not extensively available in the public domain. Researchers are encouraged to perform their own stability studies relevant to their specific experimental conditions. The following table can be used as a template to record and compare stability data.
| Stress Condition | Duration | Temperature (°C) | Concentration of Stress Agent | % Degradation | Major Degradation Products (if identified) |
| Acidic Hydrolysis | |||||
| Basic Hydrolysis | |||||
| Oxidation | |||||
| Thermal | N/A | ||||
| Photolytic | N/A |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 HPLC column
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a thermostatic oven at 105°C for 24 hours. Also, heat an aliquot of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point for triterpenoid (B12794562) analysis.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
If coupled with a mass spectrometer, attempt to identify the mass of the major degradation products to propose their structures.
-
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways for the compound.
References
Technical Support Center: Synthesis of 3-Hydroxy-12-oleanene-23,28-dioic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Hydroxy-12-oleanene-23,28-dioic acid, also known as gypsogenic acid. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through the selective oxidation of the C-23 aldehyde group of its precursor, gypsogenin (B1672572). To prevent unwanted side reactions at the C-3 hydroxyl group, it is typically first protected, often by acetylation to form 3-acetyl gypsogenin, before proceeding with the oxidation.
Q2: Which oxidizing agents are recommended for the conversion of 3-acetyl gypsogenin to 3-acetyl gypsogenic acid?
A2: Two primary methods have been reported for this oxidation:
-
Potassium permanganate (B83412) (KMnO₄) in an ethanol-water mixture.[1]
-
A combination of sodium hypochlorite (B82951) (NaOCl) and hydrogen peroxide (H₂O₂) in the presence of a buffer like sodium dihydrogen phosphate (B84403) (NaH₂PO₄).[1]
Q3: What are the main challenges that can lead to low yields in this synthesis?
A3: Low yields can often be attributed to several factors:
-
Poor solubility of the starting material: Gypsogenin and its acetylated form have low solubility in many common organic solvents, which can hinder reaction kinetics.[1]
-
Over-oxidation: Strong oxidizing agents like potassium permanganate can lead to the cleavage of other bonds in the molecule if the reaction conditions are not carefully controlled.
-
Incomplete reaction: Insufficient oxidizing agent or suboptimal reaction time can result in a mixture of starting material and product, complicating purification.
-
Side reactions: The presence of other functional groups, such as the double bond in the oleanene backbone, can be susceptible to oxidation, leading to undesired byproducts.
-
Difficult purification: Separating the desired dicarboxylic acid from the starting material and byproducts can be challenging.
Q4: How can I monitor the progress of the oxidation reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting material (3-acetyl gypsogenin) is less polar than the product (3-acetyl gypsogenic acid). A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Poor solubility of 3-acetyl gypsogenin. 2. Insufficient amount or activity of the oxidizing agent. 3. Inadequate reaction time or temperature. | 1. Solvent Optimization: Use a solvent system that improves the solubility of the starting material. For KMnO₄ oxidation, an ethanol-water mixture is used. For other systems, consider co-solvents or performing the reaction at a higher, yet controlled, temperature.2. Reagent Check: Ensure the oxidizing agent is fresh and has been stored correctly. Use a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents).3. Reaction Monitoring: Monitor the reaction progress by TLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Formation of Multiple Byproducts (Low Selectivity) | 1. Over-oxidation by a strong oxidizing agent (e.g., KMnO₄). 2. Reaction temperature is too high. 3. Incorrect pH of the reaction medium. | 1. Control Oxidant Addition: Add the oxidizing agent slowly and in portions to maintain control over the reaction exotherm.2. Temperature Control: Maintain the recommended reaction temperature. For KMnO₄, room temperature with vigorous stirring is suggested. For NaOCl/H₂O₂, maintain room temperature.3. pH Buffering: When using NaOCl/H₂O₂, the use of a buffer like NaH₂PO₄ is recommended to maintain a stable pH and improve selectivity.[1] |
| Difficulty in Isolating the Product | 1. Product remains in the aqueous phase during workup. 2. Formation of an emulsion during extraction. 3. Co-precipitation of starting material and product. | 1. Acidification: Ensure the aqueous phase is acidified (e.g., with HCl) to a pH of 2-3 to protonate the carboxylic acid groups, making the product less water-soluble and more extractable with an organic solvent like ethyl acetate.2. Brine Wash: Use a saturated NaCl solution (brine) during the workup to help break emulsions.3. Purification Strategy: If direct crystallization is difficult, purify the crude product using flash column chromatography. |
| Product is Contaminated with Manganese Dioxide (from KMnO₄ reaction) | 1. Incomplete quenching of the reaction. 2. Fine precipitate is difficult to filter. | 1. Quenching: After the reaction is complete, quench the excess KMnO₄ with a reducing agent like sodium bisulfite (NaHSO₃) or oxalic acid until the purple color disappears and the brown MnO₂ precipitate is dissolved.2. Filtration Aid: Use a pad of Celite® to aid in the filtration of any remaining fine solids. |
Experimental Protocols
Protocol 1: Acetylation of Gypsogenin
Objective: To protect the C-3 hydroxyl group of gypsogenin by acetylation.
Materials:
-
Gypsogenin
-
Acetic anhydride (B1165640)
-
Dry pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve gypsogenin in a minimal amount of dry pyridine.
-
Add acetic anhydride (typically 2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain 3-acetyl gypsogenin.
Protocol 2: Oxidation of 3-acetyl gypsogenin with Potassium Permanganate
Objective: To oxidize the C-23 aldehyde of 3-acetyl gypsogenin to a carboxylic acid.
Materials:
-
3-acetyl gypsogenin
-
Potassium permanganate (KMnO₄)
-
Ethanol
-
Water
-
Sodium bisulfite (NaHSO₃)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve 3-acetyl gypsogenin in an ethanol-water mixture.
-
With vigorous stirring, add a solution of KMnO₄ in water dropwise at room temperature.[1]
-
Continue stirring vigorously for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench the excess KMnO₄ by adding a saturated solution of NaHSO₃ until the purple color disappears.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 3-acetyl gypsogenic acid by column chromatography or recrystallization.
Protocol 3: Oxidation with Sodium Hypochlorite and Hydrogen Peroxide
Objective: An alternative method for the oxidation of the C-23 aldehyde.
Materials:
-
3-acetyl gypsogenin
-
Sodium hypochlorite (NaOCl) solution (commercial bleach)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Acetonitrile
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve 3-acetyl gypsogenin in acetonitrile.
-
Add an aqueous solution of NaH₂PO₄ and H₂O₂.
-
Add the NaOCl solution dropwise to the mixture at room temperature.[1]
-
Stir the reaction for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated solution of Na₂SO₃.
-
Acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 3-acetyl gypsogenic acid.
Protocol 4: Deprotection of 3-acetyl gypsogenic acid
Objective: To remove the acetyl protecting group to yield the final product.
Materials:
-
3-acetyl gypsogenic acid
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (B78521) (NaOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the 3-acetyl gypsogenic acid in methanol.
-
Add an aqueous solution of K₂CO₃ or NaOH.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.
Data Presentation
| Oxidation Method | Starting Material | Key Reagents | Typical Conditions | Reported/Expected Yield | Reference |
| Permanganate Oxidation | 3-acetyl gypsogenin | KMnO₄, Ethanol/H₂O | Room temperature, vigorous stirring | Good to high, but requires careful control | [1] |
| Hypochlorite/Peroxide Oxidation | 3-acetyl gypsogenin | NaOCl, H₂O₂, NaH₂PO₄ | Room temperature | Good to high, often with better selectivity | [1] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
References
overcoming poor solubility of 3-Hydroxy-12-oleanene-23,28-dioic acid in assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of 3-Hydroxy-12-oleanene-23,28-dioic acid in experimental assays.
Troubleshooting Guide
Problem: Compound precipitates out of solution upon addition to aqueous assay buffer.
Possible Cause 1: Low intrinsic aqueous solubility.
-
Solution: this compound, a triterpenoid (B12794562) carboxylic acid, has very low inherent solubility in aqueous solutions. It is crucial to first dissolve the compound in an appropriate organic solvent to create a concentrated stock solution before further dilution.
Possible Cause 2: Inappropriate solvent for stock solution.
-
Solution: While soluble in several organic solvents, the choice of solvent can impact its stability in subsequent aqueous dilutions. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for creating high-concentration stock solutions of this compound.
Possible Cause 3: Final solvent concentration in the assay is too low.
-
Solution: When diluting the stock solution into the final assay medium, the concentration of the organic solvent must be sufficient to maintain solubility, yet low enough to avoid assay interference or cytotoxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in most cell-based assays.
Possible Cause 4: pH of the aqueous buffer.
-
Solution: As a dicarboxylic acid, the solubility of this compound is pH-dependent. Solubility is expected to increase at higher pH values (above its pKa) due to the deprotonation of the carboxylic acid groups, forming more soluble carboxylate salts. Consider adjusting the pH of your assay buffer if compatible with your experimental design.
Problem: Inconsistent or non-reproducible assay results.
Possible Cause 1: Compound is not fully dissolved in the stock solution.
-
Solution: Ensure the compound is completely dissolved in the organic solvent before making further dilutions. Gentle warming (to 37°C) and vortexing can aid in dissolution. Visually inspect the stock solution for any particulate matter.
Possible Cause 2: Precipitation during serial dilutions.
-
Solution: When preparing serial dilutions for dose-response curves, it is recommended to perform the dilutions in the organic solvent (e.g., DMSO) before adding to the final aqueous assay medium. This maintains a consistent solvent environment and prevents precipitation at higher concentrations.
Possible Cause 3: Adsorption to plasticware.
-
Solution: Poorly soluble compounds can adsorb to the surfaces of plastic tubes and plates, reducing the actual concentration in solution. Using low-adhesion plasticware or including a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.01%) in the assay buffer can help mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is soluble in Dimethyl sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1] For biological assays, DMSO is the most commonly recommended solvent for preparing concentrated stock solutions.
Q2: What is the recommended concentration for a DMSO stock solution?
A2: A stock solution of 10-20 mM in 100% DMSO is a common starting point. The exact concentration may vary depending on the specific batch and purity of the compound. Always ensure the compound is fully dissolved before use.
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
A3: Several strategies can be employed:
-
Co-solvents: Prepare a stock solution in DMSO and dilute it into your aqueous buffer, ensuring the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
pH Adjustment: For assays where pH can be varied, increasing the pH of the buffer can enhance the solubility of this acidic compound.
-
Formulation Strategies: For more challenging applications, advanced formulation techniques like solid dispersions can significantly improve aqueous solubility and dissolution rates.
Q4: Will the use of DMSO or other solubilizing agents affect my assay results?
A4: Yes, it is possible. It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solubilizing agent (e.g., DMSO) as your test samples to account for any effects of the solvent itself.
Q5: Are there alternative methods to using co-solvents for improving solubility?
A5: Yes, preparing a solid dispersion of the compound with a hydrophilic carrier is an effective method. This involves dissolving both the compound and a carrier (like Poloxamer 188 or PVP) in a common solvent and then removing the solvent. This process disperses the compound at a molecular level within the carrier, enhancing its wettability and dissolution in aqueous media.
Quantitative Data
Table 1: Solubility of Oleanolic Acid (a structurally similar triterpenoid) in various solvents.
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (DMSO) | 3 mg/mL |
| Ethanol | 5 mg/mL |
| Dimethylformamide (DMF) | 30 mg/mL |
| 1:2 solution of DMF:PBS (pH 7.2) | 0.3 mg/mL |
Data for Oleanolic Acid is provided as a reference due to its structural similarity to this compound.[2][3]
Table 2: Solubility of Oleanolic Acid Solid Lipid Nanoparticles (OA-SLNs) in Aqueous Media.
| Medium | Solubility of Free OA | Solubility of OA-SLNs | Fold Increase |
| Distilled Water | Not measurable | 16.40 ± 0.017 µg/mL | >16 |
| PBS (pH 6.8) | Not measurable | 10.43 ± 0.032 µg/mL | >10 |
| PBS (pH 1.2) | Not measurable | 10.24 ± 0.006 µg/mL | >10 |
This data demonstrates the significant improvement in aqueous solubility that can be achieved through advanced formulation strategies.[4]
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution for Cell-Based Assays
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Adding DMSO: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution to 37°C. Visually confirm that the compound is fully dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Preparation of Working Solutions: a. Thaw an aliquot of the stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the medium is non-toxic to the cells (e.g., ≤ 0.1%). d. Mix thoroughly by gentle pipetting before adding to the cells.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
-
Selection of Carrier: Choose a hydrophilic carrier such as Poloxamer 188, Poloxamer 407, or polyvinylpyrrolidone (B124986) (PVP).
-
Dissolution: a. Dissolve the chosen carrier in a suitable organic solvent (e.g., ethanol). b. In a separate container, dissolve this compound in the same solvent.
-
Mixing: Combine the two solutions and mix thoroughly. The drug-to-carrier ratio may need to be optimized (e.g., 1:1, 1:2, or 2:1 by weight).
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator or by evaporation in a fume hood overnight to form a thin film.
-
Drying: Further dry the solid dispersion in a desiccator under vacuum to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion and gently grind it into a fine powder using a mortar and pestle.
-
Storage: Store the powdered solid dispersion in a tightly sealed container at room temperature, protected from light and moisture.
-
Reconstitution: The resulting powder can be directly dissolved in aqueous buffer for use in assays. The dissolution rate should be significantly enhanced compared to the free compound.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for preparing and solubilizing this compound for assays.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Synthesis and antitumor activity of α,β-unsaturated carbonyl moiety- containing oleanolic acid derivatives targeting PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation [mdpi.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Oleanane Triterpenoids for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oleanane (B1240867) triterpenoids. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome the challenges of poor bioavailability in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why do oleanane triterpenoids, such as oleanolic acid and ursolic acid, exhibit low oral bioavailability?
A1: The primary reasons for the low oral bioavailability of oleanane triterpenoids are their poor aqueous solubility and low intestinal permeability.[1][2] These compounds are highly lipophilic and have a large molecular structure, which limits their dissolution in gastrointestinal fluids and subsequent absorption across the intestinal wall.[1] Furthermore, they can be subject to first-pass metabolism in the liver, which further reduces the amount of active compound reaching systemic circulation.[2][3][4]
Q2: What are the most common strategies to enhance the bioavailability of oleanane triterpenoids?
A2: The most common strategies focus on improving the solubility and/or permeability of the triterpenoid (B12794562). These can be broadly categorized into:
-
Formulation-based approaches: Encapsulating the triterpenoid in a delivery system to improve its dissolution and absorption. Common examples include phospholipid complexes, cyclodextrin (B1172386) inclusion complexes, nanoparticles, liposomes, solid dispersions, and self-emulsifying drug delivery systems (SEDDS).[5][6]
-
Chemical modification: Altering the chemical structure of the triterpenoid to create more soluble or permeable prodrugs.[7][8]
-
Co-administration: Administering the triterpenoid with other compounds that can enhance its absorption or inhibit its metabolism. For instance, co-administration with piperine (B192125) or ketoconazole (B1673606) has been shown to inhibit cytochrome P450 isozymes responsible for metabolizing these triterpenoids.[2][9]
Q3: How do I choose the best bioavailability enhancement strategy for my specific oleanane triterpenoid and experimental model?
A3: The choice of strategy depends on several factors, including the physicochemical properties of your specific triterpenoid, the intended route of administration, the animal model being used, and the desired release profile. A good starting point is to characterize the solubility of your compound in various pharmaceutically acceptable solvents. For oral administration, lipid-based formulations like SEDDS are often effective as they can enhance absorption through lymphatic pathways, potentially bypassing first-pass metabolism.[1][7] For intravenous administration, nanoparticle or liposomal formulations can improve solubility and circulation time.
Q4: Are there any commercially available formulations of oleanane triterpenoids with enhanced bioavailability?
A4: While research in this area is extensive, most enhanced bioavailability formulations are at the preclinical or clinical development stage. Some suppliers may offer oleanane triterpenoids complexed with cyclodextrins or in other simple formulations, but for specific and optimized delivery systems, you will likely need to prepare them in your laboratory.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations between individual animals in my study.
-
Potential Cause: This is a common problem when working with poorly soluble compounds and can be attributed to several factors, including inconsistent dissolution of the compound in the gastrointestinal tract, food effects influencing gastric emptying and GI fluid composition, and inter-animal differences in metabolism and gastrointestinal motility.[2]
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before dosing to minimize food-related variability.
-
Optimize the Formulation: Ensure your formulation is homogeneous and stable. For suspensions, make sure to vortex thoroughly before each administration. Consider switching to a more robust formulation like a self-emulsifying drug delivery system (SEDDS) which can reduce food effects.
-
Particle Size Reduction: If using a suspension, ensure the particle size of the triterpenoid is small and uniform. Micronization or nanocrystallization can significantly improve dissolution consistency.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage high variability.
-
Issue 2: My oleanane triterpenoid formulation precipitates upon administration.
-
Potential Cause: This often occurs with solution-based formulations where the triterpenoid is dissolved in a co-solvent. When this formulation mixes with the aqueous environment of the gastrointestinal tract or bloodstream, the solvent is diluted, and the poorly soluble drug precipitates out.[1]
-
Troubleshooting Steps:
-
Use a Precipitation Inhibitor: Certain polymers can be included in the formulation to help maintain the drug in a supersaturated state in vivo.
-
Switch to a Different Formulation Type: A suspension, solid dispersion, or lipid-based formulation may be more appropriate as the drug is not initially in a dissolved state and relies on in vivo processes for dissolution and absorption.
-
Optimize the Vehicle: If a solution is necessary, try different co-solvents or a higher concentration of the existing one to improve the solubilizing capacity.
-
Issue 3: The oral bioavailability of my oleanane triterpenoid is still low even after improving its solubility.
-
Potential Cause: If solubility is no longer the limiting factor, low permeability across the intestinal epithelium or significant first-pass metabolism may be the primary barriers.[7][10]
-
Troubleshooting Steps:
-
Investigate Permeability: Conduct in vitro permeability assays, such as a Caco-2 cell monolayer assay, to assess the intestinal permeability of your compound.
-
Consider Permeation Enhancers: If permeability is low, you can explore the use of permeation enhancers in your formulation, although their use requires careful toxicity assessment.
-
Inhibit Efflux Pumps: Oleanane triterpenoids can be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells. Co-administration with a P-gp inhibitor can increase absorption.[7]
-
Address First-Pass Metabolism: If you suspect significant metabolism, co-administration with an inhibitor of relevant cytochrome P450 enzymes (like CYP3A4) can increase systemic exposure.[2][9]
-
Data Presentation: Enhancing Bioavailability of Oleanane Triterpenoids
| Formulation Strategy | Oleanane Triterpenoid | Animal Model | Fold Increase in Bioavailability (Compared to Control) | Reference(s) |
| Phospholipid Complex | Ursolic Acid | Rat | 8.49 | [11][12] |
| Phospholipid Complex with CYP3A Inhibitor | Oleanolic Acid | Rat | 2.73 (AUC0-24h) | [9] |
| Co-amorphous form with Piperine | Ursolic Acid | Rat | 5.8 (AUC0-∞) | [2] |
| Self-Nanoemulsified Drug Delivery System | Oleanolic Acid | Rat | 2.4 | [13] |
| Nanosuspension | Oleanolic Acid | Rat | 6-7 | [13] |
Experimental Protocols
Preparation of an Oleanolic Acid-Phospholipid Complex
This protocol describes the preparation of an oleanolic acid-phospholipid complex using the solvent evaporation method.
Materials:
-
Oleanolic Acid
-
Phosphatidylcholine (e.g., from soybean)
-
Anhydrous ethanol (B145695)
-
n-Hexane
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve oleanolic acid and phosphatidylcholine in a 1:2 molar ratio in anhydrous ethanol in a round-bottom flask.
-
Solvent Evaporation: Evaporate the ethanol using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin lipid film is formed on the inner wall of the flask.
-
Drying: Further dry the lipid film under vacuum for at least 24 hours to remove any residual solvent.
-
Hydration (Optional for characterization): The resulting complex can be hydrated with a buffer for in vitro studies.
-
Collection and Storage: Scrape the dried complex from the flask and store it in a desiccator until use.
Preparation of an Ursolic Acid-Cyclodextrin Inclusion Complex
This protocol outlines the preparation of an ursolic acid-cyclodextrin inclusion complex using the kneading method.
Materials:
-
Ursolic Acid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol-water mixture (e.g., 50:50 v/v)
-
Mortar and pestle
-
Oven
Procedure:
-
Mixing: Mix ursolic acid and HP-β-CD in a 1:1 molar ratio in a mortar.
-
Kneading: Add a small amount of the ethanol-water mixture to the powder and knead thoroughly with the pestle for approximately 45-60 minutes to form a homogeneous paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex using the mortar and pestle and sieve it to obtain a fine powder.
-
Storage: Store the resulting inclusion complex in a tightly sealed container in a cool, dry place.
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general outline for a pharmacokinetic study of an oleanane triterpenoid formulation in rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oleanane triterpenoid formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Acclimatization: Acclimatize the rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Weigh each animal and administer the oleanane triterpenoid formulation or vehicle control via oral gavage at a specific dose.
-
Blood Sampling: Collect blood samples (e.g., from the tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the oleanane triterpenoid using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
Visualizations
Experimental Workflow for Enhancing Bioavailability
Caption: A general workflow for developing and evaluating a formulation to enhance the bioavailability of oleanane triterpenoids.
Keap1-Nrf2 Signaling Pathway Activation by Oleanane Triterpenoids
Caption: Oleanane triterpenoids can activate the Keap1-Nrf2 pathway, leading to the transcription of antioxidant and cytoprotective genes.[14][15][16][17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Factors Responsible for the Poor Oral Bioavailability of Acacetin in Rats: Physicochemical and Biopharmaceutical Aspects [mdpi.com]
- 5. In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nanoformulations of Ursolic Acid: A Modern Natural Anticancer Molecule [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Development and Characterisation of Ursolic Acid Nanocrystals Without Stabiliser Having Improved Dissolution Rate and In Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Considerable Improvement of Ursolic Acid Water Solubility by Its Encapsulation in Dendrimer Nanoparticles: Design, Synthesis and Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. scispace.com [scispace.com]
- 13. Topical Formulations Based on Ursolic Acid-Loaded Nanoemulgel with Potential Application in Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Fragmentation of Triterpenoids
Welcome to the technical support center for troubleshooting the mass spectrometry fragmentation of triterpenoids. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of this diverse class of natural products.
Frequently Asked Questions (FAQs)
Q1: What are the most common fragmentation patterns observed for triterpenoids in MS/MS analysis?
A1: Triterpenoids exhibit several characteristic fragmentation patterns depending on their core structure and substituents. Key fragmentation pathways include:
-
Retro-Diels-Alder (RDA) Cleavage: This is a common fragmentation for pentacyclic triterpenoids with unsaturation in the C-ring, leading to characteristic product ions.[1][2]
-
Loss of Small Neutral Molecules: Frequent losses of water (H₂O), formic acid (HCOOH), and carbon monoxide (CO) are observed, particularly from hydroxyl and carboxyl groups on the triterpenoid (B12794562) skeleton.[1][2]
-
Glycosidic Cleavage: For triterpenoid saponins (B1172615), the cleavage of glycosidic bonds is a predominant fragmentation pathway, resulting in the loss of sugar residues and providing information about the glycan chain sequence.[3][4][5]
-
Cross-Ring Cleavage of Sugar Moieties: In addition to glycosidic cleavage, sugar residues themselves can undergo cross-ring cleavages, offering further structural details of the carbohydrate units.[3]
Q2: Why am I not observing the expected fragmentation pattern for my triterpenoid?
A2: Several factors can influence the fragmentation of triterpenoids. If you are not seeing the expected fragments, consider the following:
-
Ionization Method: The choice of ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), significantly impacts the appearance of the mass spectrum.[6] ESI is a softer ionization technique that often yields a prominent precursor ion with less fragmentation, while APCI can induce more in-source fragmentation.
-
Instrument Parameters: The cone voltage and collision energy are critical parameters that control the extent of fragmentation.[6][7] Low collision energy may not be sufficient to induce fragmentation, while excessively high energy can lead to extensive, uninformative fragmentation.
-
Structural Features: The specific structure of the triterpenoid plays a crucial role. For instance, the presence and position of functional groups like hydroxyls, carboxyls, and sugar moieties dictate the fragmentation pathways.[3] The lack of unsaturation in the skeleton can prevent certain pathways like the retro-Diels-Alder cleavage.[1]
-
In-source Fragmentation: The analyte may be fragmenting in the ion source before entering the mass analyzer.[8] This can lead to a diminished or absent precursor ion and the appearance of fragment ions in the full scan MS spectrum.
Q3: I am analyzing triterpenoid saponins, but I am not seeing the aglycone fragment. What could be the issue?
A3: The observation of the triterpenoid aglycone fragment from saponins is highly dependent on the structure and analytical conditions. Here are some potential reasons for its absence:
-
Collision Energy: The collision energy might be too low to cleave all the glycosidic bonds. A stepwise increase in collision energy can help determine the optimal setting for observing the aglycone.
-
Sugar Chain Complexity: A long or branched sugar chain may require higher energy to fully cleave and may fragment in multiple ways, reducing the intensity of the aglycone ion.
-
Ionization Mode: Negative ion mode ESI is often effective for saponin (B1150181) analysis, as it can promote glycosidic cleavages.[5]
-
Structural Modifications: Modifications on the sugar residues, such as acylation, can hinder certain fragmentation pathways.[3]
Troubleshooting Guides
Guide 1: Poor or No Fragmentation
Problem: The MS/MS spectrum shows a strong precursor ion but very weak or no fragment ions.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Collision Energy | Gradually increase the collision energy (or normalized collision energy) in your MS/MS experiment. | Appearance and increased intensity of fragment ions. |
| Incorrect Precursor Ion Selection | Verify that the m/z of the selected precursor ion is correct and corresponds to the desired adduct (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). | Fragmentation of the correct molecular species. |
| Stable Triterpenoid Structure | For highly stable structures, consider using a higher energy dissociation technique if available (e.g., Higher-energy C-trap Dissociation - HCD). | Generation of informative fragment ions from a stable core. |
| Instrument Not Calibrated | Perform a routine calibration of the mass spectrometer.[9] | Improved mass accuracy and instrument performance. |
Guide 2: Excessive or Uncontrolled Fragmentation
Problem: The MS/MS spectrum is overly complex with numerous, low-intensity fragments, making interpretation difficult.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Collision Energy Too High | Systematically decrease the collision energy to find an optimal balance between precursor ion depletion and the generation of informative fragments. | A cleaner MS/MS spectrum with more defined and interpretable fragment ions. |
| In-Source Fragmentation | Reduce the cone voltage (or equivalent source fragmentation parameter).[6] | A stronger precursor ion signal in the full scan MS and more controlled fragmentation in the MS/MS scan. |
| Sample Purity | Ensure the purity of your sample. Co-eluting impurities can contribute to a complex fragmentation pattern. | A simplified MS/MS spectrum corresponding to the target analyte. |
| Mobile Phase Composition | The use of certain mobile phase additives can sometimes influence fragmentation. If possible, experiment with simpler mobile phase compositions. | Altered fragmentation pattern that may be more informative. |
Experimental Protocols
Protocol 1: General Method for Triterpenoid Analysis by LC-MS/MS
-
Sample Preparation: Dissolve the purified triterpenoid or plant extract in a suitable solvent (e.g., methanol (B129727), acetonitrile) to a final concentration of 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient might be 5-95% B over 20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions (ESI):
-
Ionization Mode: Positive and/or negative, depending on the analyte. Positive mode is common for many triterpenoids, while negative mode can be advantageous for acidic triterpenoids and saponins.[2][5]
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (optimize to minimize in-source fragmentation).
-
Source Temperature: 120-150 °C.[7]
-
Desolvation Gas Flow: 600-800 L/hr.[7]
-
Desolvation Temperature: 350-450 °C.
-
MS/MS Acquisition: Use a data-dependent acquisition (DDA) mode to trigger MS/MS on the most intense ions from the full scan, or a targeted MS/MS approach if the precursor m/z is known.
-
Collision Energy: Varies significantly by instrument and compound. Start with a ramp of 10-40 eV and optimize as needed.[7]
-
Visualizations
Caption: A logical workflow for troubleshooting common fragmentation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristic fragmentation behavior of some glucuronide-type triterpenoid saponins using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tandem mass spectrometric analysis of a complex triterpene saponin mixture of <i>Chenopodium quinoa</i> - ProQuest [proquest.com]
- 5. Rapid Characterization of Triterpene Saponins from Zornia brasiliensis by HPLC-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.uva.nl [pure.uva.nl]
- 7. Effects of chromatographic conditions and mass spectrometric parameters on the ionization and fragmentation of triterpene saponins of Ilex asprella in liquid chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gmi-inc.com [gmi-inc.com]
minimizing epimerization during 3-Hydroxy-12-oleanene-23,28-dioic acid synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxy-12-oleanene-23,28-dioic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a primary focus on minimizing epimerization at the C-3 position.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
Problem 1: Low yield of the desired 3β-hydroxy product and significant formation of the 3α-epimer during oxidation.
-
Potential Cause: The choice of oxidizing agent and reaction conditions can significantly influence the stereochemical outcome at the C-3 position. Strong, non-selective oxidizing agents or harsh reaction conditions (e.g., high temperatures, prolonged reaction times) can promote epimerization through the formation of a 3-oxo intermediate, which can then be non-stereoselectively reduced or enolize.
-
Solutions:
-
Milder Oxidation Conditions: Employ milder and more selective oxidizing agents. The Oppenauer oxidation, which uses an aluminum alkoxide catalyst and a ketone as a hydride acceptor, is a classic method for oxidizing secondary alcohols to ketones under relatively gentle conditions.[1][2][3][4][5] It is known to be highly selective for secondary alcohols.[3]
-
Dess-Martin Periodinane (DMP): This reagent allows for the oxidation of alcohols to ketones under neutral and mild conditions, often minimizing side reactions like epimerization. A typical procedure involves stirring the oleanolic acid precursor with DMP in a solvent like dichloromethane (B109758) at room temperature.[2]
-
Protecting Groups: If direct oxidation is problematic, consider protecting the 3β-hydroxyl group with a bulky protecting group before carrying out other transformations. This can prevent oxidation and subsequent epimerization at this center. The protecting group can be removed at a later stage of the synthesis.
-
Problem 2: Difficulty in separating the 3β- and 3α-hydroxy epimers.
-
Potential Cause: The similar polarity and structural similarity of the epimers can make their separation by standard column chromatography challenging.
-
Solutions:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often more effective than standard column chromatography for separating closely related isomers.
-
Derivatization: Convert the mixture of epimers into derivatives (e.g., esters with a chiral acid) that may have more significant differences in their physical properties, facilitating separation. The original hydroxyl groups can be regenerated after separation.
-
Crystallization: Fractional crystallization can sometimes be employed to separate diastereomers.
-
Problem 3: Unwanted side reactions during the introduction of the C-23 carboxylic acid.
-
Potential Cause: The presence of other reactive functional groups in the molecule, such as the C-3 hydroxyl group and the C-12 double bond, can lead to side reactions during the oxidation of the C-23 position.
-
Solutions:
-
Protecting Group Strategy: Protect the C-3 hydroxyl and C-28 carboxylic acid groups before attempting to oxidize the C-23 methyl group. This will direct the reaction to the desired position.
-
Selective Oxidation: Employ selective oxidation methods that target primary alcohols or methyl groups. For instance, multi-step sequences involving initial halogenation of the methyl group followed by oxidation might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for controlling stereochemistry at the C-3 position?
The most critical step is the oxidation of the 3β-hydroxyl group to a 3-oxo intermediate and the subsequent reduction back to the alcohol if necessary. The choice of reagents and reaction conditions for both the oxidation and reduction steps will determine the final diastereomeric ratio.
Q2: Can I use Jones oxidation for the C-3 hydroxyl group?
Jones oxidation (CrO₃/H₂SO₄ in acetone) is a powerful oxidizing agent but can be harsh and may lead to epimerization.[6][7][8][9] While it can be used, careful control of the reaction temperature and time is crucial. Milder reagents are generally recommended to minimize the risk of epimerization.
Q3: How can I confirm the stereochemistry at the C-3 position?
The stereochemistry of the C-3 hydroxyl group can be unambiguously determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift and coupling constants of the H-3 proton are characteristic for the α and β epimers. 2D NMR techniques like NOESY can also be used to establish through-space correlations that reveal the stereochemical arrangement.
Data Presentation
Table 1: Comparison of Common Oxidation Methods for the C-3 Hydroxyl Group in Oleanane (B1240867) Triterpenoids
| Oxidation Method | Reagents | Typical Conditions | Selectivity | Potential for Epimerization |
| Oppenauer Oxidation | Aluminum isopropoxide, acetone (B3395972) | Reflux in toluene (B28343) or benzene | High for secondary alcohols[3] | Low to moderate |
| Jones Oxidation | CrO₃, H₂SO₄, acetone | 0°C to room temperature | Strong, can oxidize primary alcohols to carboxylic acids[7] | Moderate to high |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature in CH₂Cl₂ | Mild and selective for primary and secondary alcohols | Low |
| Swern Oxidation | Oxalyl chloride, DMSO, triethylamine | Low temperature (-78°C) | Mild and selective | Low |
Experimental Protocols
Protocol 1: General Procedure for Oppenauer Oxidation of a 3β-hydroxy Oleanane Precursor
-
Dissolve the 3β-hydroxy oleanane derivative in anhydrous toluene or benzene.
-
Add a freshly prepared solution of aluminum isopropoxide in the same solvent.
-
Add a large excess of acetone to serve as the hydride acceptor.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of dilute acid (e.g., 2M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3-oxo derivative by column chromatography.
Protocol 2: General Procedure for Dess-Martin Oxidation of a 3β-hydroxy Oleanane Precursor
-
Dissolve the 3β-hydroxy oleanane derivative in anhydrous dichloromethane (CH₂Cl₂).[2]
-
Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[2]
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the 3-oxo derivative.
Visualizations
Caption: Epimerization pathway at the C-3 position during oxidation and reduction.
Caption: A possible synthetic workflow for this compound.
Caption: Troubleshooting logic for minimizing C-3 epimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Oxo-olean-12-en-28-oic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Oppenauer oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Oppenauer Oxidation | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Purification of 3-Hydroxy-12-oleanene-23,28-dioic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale purification of 3-Hydroxy-12-oleanene-23,28-dioic acid, a member of the oleanane-type triterpenoid (B12794562) family.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound and similar triterpenoids.
Extraction & Initial Processing
Question: My crude extract yield of the target triterpenoid is consistently low. What are the possible causes and solutions?
Answer: Low yields can stem from several factors, ranging from the source material to the extraction methodology.[1]
-
Plant Material Variability: The concentration of triterpenoids can vary significantly based on the plant species, age, part used, and growing conditions.[1][2]
-
Extraction Method: Traditional maceration may have lower efficiency.[1] Consider process optimization or alternative methods. For instance, Ultrasound-Assisted Extraction (UAE) has demonstrated higher efficiency for extracting some triterpenoid saponins (B1172615).[1]
-
Solvent Choice: The polarity of the extraction solvent is critical. Water-methanol mixtures are commonly used for initial extraction.[3] Ensure the solvent system is optimized for your specific source material.
-
Process Optimization: Employing methodologies like response surface methodology (RSM) can help optimize parameters such as solvent-to-material ratio, extraction time, and temperature to maximize yield.[1]
Question: The crude extract is highly viscous and difficult to filter and load onto a column. How can I resolve this?
Answer: High viscosity in triterpenoid extracts is often due to the co-extraction of polysaccharides.[1]
-
Pre-extraction/Partitioning: Before the main extraction, perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds. Subsequently, a liquid-liquid partitioning of the main extract (e.g., between ethyl acetate (B1210297) and water) can help separate the target compound from highly polar impurities like sugars.
-
Precipitation: High molecular weight polysaccharides can sometimes be precipitated out of the extract by adding an anti-solvent, such as a high concentration of ethanol.
-
Enzymatic Hydrolysis: While more complex, using enzymes to break down polysaccharides can reduce viscosity. This requires careful optimization to avoid degrading the target triterpenoid.[1]
Chromatographic Purification
Question: I am observing poor separation and significant peak tailing on my large-scale silica (B1680970) gel column. What can I do?
Answer: Peak tailing and poor resolution are common issues when purifying polar compounds like triterpenoid acids on silica gel.[1]
-
Solvent System Optimization: The mobile phase is crucial. A common system is a mixture of chloroform, methanol (B129727), and water.[1] Systematically vary the proportions to improve separation.
-
Add a Modifier: Adding a small amount of a weak acid, such as acetic acid or formic acid, to the mobile phase can suppress the ionization of the carboxylic acid groups on your molecule, leading to sharper peaks and reduced tailing.
-
Sample Loading Technique: For scaling up, always use a dry loading method. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol), add silica gel, and evaporate the solvent completely to get a dry, free-flowing powder.[1] This ensures a more uniform application to the column.
-
Gradient Elution: Use a shallow, gradual gradient from a less polar to a more polar solvent system rather than a steep gradient or isocratic elution. This will improve the separation of closely related compounds.
Question: My recovery from a scaled-up reversed-phase (C18) column is very low. Why is this happening?
Answer: Low recovery on reversed-phase columns can be caused by several factors.
-
On-Column Precipitation: Triterpenoids may precipitate on the column if the sample is loaded in a solvent that is too weak (i.e., too aqueous).[1] Ensure the sample is fully dissolved in a solvent similar in strength to the initial mobile phase.
-
Irreversible Adsorption: Highly hydrophobic triterpenoids can sometimes adsorb irreversibly to the C18 stationary phase.[1] If optimizing the mobile phase (e.g., by increasing the organic solvent percentage or changing the pH) doesn't work, consider a different stationary phase with a shorter alkyl chain (like C8) or a phenyl column.[1]
-
Micelle Formation: At higher concentrations required for preparative scale, saponins and triterpenoids can form micelles, which complicates HPLC separation and can hinder recovery.[3]
Question: Is preparative HPLC the best method for gram-scale purification, or are there better alternatives?
Answer: While effective, scaling up preparative HPLC can be challenging and costly due to high solvent consumption and the potential for micelle formation.[3][4] A powerful alternative for this scale is High-Speed Countercurrent Chromatography (HSCCC) .[3] This technique is a form of liquid-liquid partition chromatography that avoids solid stationary phases, eliminating irreversible adsorption issues. It is particularly well-suited for separating saponins and triterpenoids at a preparative scale.[3][5]
Data Presentation
Table 1: Comparison of Large-Scale Purification Techniques
| Feature | Preparative RP-HPLC | High-Speed Countercurrent Chromatography (HSCCC) |
| Principle | Solid-liquid partitioning | Liquid-liquid partitioning |
| Stationary Phase | Solid (e.g., C18 silica) | Liquid (one phase of a biphasic solvent system) |
| Sample Loading | Typically lower, limited by solubility and potential for micelle formation.[3] | High capacity, often in the gram range per injection.[5] |
| Irreversible Adsorption | Can be a significant issue, leading to sample loss.[1] | Eliminated, resulting in near-quantitative recovery. |
| Solvent Consumption | Generally high, especially with shallow gradients.[4] | Can be lower and solvents are often recyclable. |
| Best For | High-resolution separation of complex mixtures at mg-to-low-gram scale. | Gram-to-kilogram scale purification, ideal for compounds prone to adsorption.[3] |
Table 2: Example Solvent Systems for Triterpenoid Purification
| Chromatography Type | Stationary Phase | Example Solvent System (Gradient or Isocratic) | Reference |
| Normal Phase | Silica Gel | Chloroform:Methanol:Water | [1] |
| Normal Phase | Silica Gel | Hexane:Ethyl Acetate | [2] |
| Reversed Phase | C18 | Acetonitrile:Water (with TFA or Acetic Acid) | [3] |
| Reversed Phase | C18 | Methanol:Water (with TFA or Acetic Acid) | [3] |
| HSCCC | None | Chloroform:Methanol:Water (4:4:2, v/v) | [5] |
| HSCCC | None | Ethyl Acetate:n-Butanol:Ethanol:0.05% TFA (5:10:2:20, v/v) | [6] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation
-
Milling & Defatting: Grind the dried plant material to a fine powder. If the material is rich in lipids, pre-extract (Soxhlet or maceration) with a non-polar solvent like petroleum ether or hexane.[3]
-
Primary Extraction: Extract the defatted powder with 90% methanol (or another suitable polar solvent) using maceration or a more advanced method like UAE.[3]
-
Concentration: Remove the methanol from the extract under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: Resuspend the concentrated aqueous extract in water and perform sequential extractions with solvents of increasing polarity, for example, ethyl acetate followed by n-butanol. The fraction containing this compound (likely the ethyl acetate or n-butanol fraction) can be identified using TLC or HPLC analysis.
-
Drying: Concentrate the desired fraction to dryness to yield the crude fraction for chromatographic purification.
Protocol 2: Scalable Purification using HSCCC
-
Solvent System Selection: The key to successful HSCCC is choosing an appropriate two-phase solvent system.[5] A common starting point for triterpenoids is a Chloroform-Methanol-Water system.[5] The ideal system will provide a partition coefficient (K) for the target compound between 0.5 and 2.0.
-
System Preparation: Prepare the chosen solvent mixture (e.g., chloroform-methanol-water at a 4:4:2 v/v ratio) in a separatory funnel.[5] Shake vigorously and allow the layers to separate completely. Degas both the upper and lower phases before use.
-
Equilibration: Fill the HSCCC column entirely with the stationary phase (typically the more viscous phase). Then, pump the mobile phase through the system at the desired flow rate until hydrodynamic equilibrium is reached (i.e., the stationary phase is retained and mobile phase elutes).
-
Sample Preparation & Injection: Dissolve a large amount of the crude fraction (e.g., 150 mg or more) in a small volume of a mixture of both the upper and lower phases.[5] Inject the sample solution into the column.
-
Elution & Fractionation: Continue pumping the mobile phase at a constant flow rate. Collect fractions of a fixed volume. Monitor the effluent using a suitable detector, such as an Evaporative Light Scattering Detector (ELSD), as many triterpenoids have a poor UV chromophore.[5]
-
Analysis: Analyze the collected fractions by HPLC or TLC to identify those containing the pure compound. Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: General workflow for scaling up purification.
Caption: Troubleshooting logic for poor chromatographic separation.
Caption: Decision tree for selecting a scale-up purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Glycosylated Triterpenoids as Endosomal Escape Enhancers in Targeted Tumor Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of 3-Hydroxy-12-oleanene-23,28-dioic Acid and Oleanolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of two pentacyclic triterpenoids: 3-Hydroxy-12-oleanene-23,28-dioic acid and oleanolic acid. Due to the limited availability of direct comparative studies on the cytotoxicity of this compound, this guide utilizes data from its structural isomer, gypsogenic acid (3β-hydroxy-olean-12-en-23,28-dioic acid), as a surrogate for a preliminary comparison. Oleanolic acid, a widely studied natural compound, serves as a benchmark for evaluating the potential of related triterpenoids in cancer research.
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for oleanolic acid and gypsogenic acid against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Oleanolic Acid | MCF-7 (Breast) | ~61.9 | [1] |
| HCT-116 (Colon) | ~41.3 | [1] | |
| HepG2 (Liver) | > 219 (low cytotoxicity) | [1] | |
| Gypsogenic Acid | SKW-3 (Leukemia) | 81.5 | [2] |
| (surrogate for this compound) | BV-173 (Leukemia) | 41.4 | [2] |
| HL-60 (Leukemia) | 61.1 | [2] | |
| K-562 (Leukemia) | 227.6 | [2] | |
| LAMA-84 (Leukemia) | 100 - 125 | [2] | |
| EJ (Bladder) | 100 - 125 | [2] |
Experimental Protocols
The data presented in this guide were primarily generated using the MTT and Sulforhodamine B (SRB) assays. The detailed methodologies for these common cytotoxicity assays are outlined below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (oleanolic acid or its derivatives) in a serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described in the MTT assay protocol (Steps 1 and 2).
-
Cell Fixation: After the incubation period, terminate the experiment by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA, excess medium, and dead cells. Air dry the plates.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate cell growth inhibition and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The cytotoxic effects of oleanolic acid and its derivatives are often mediated through the induction of apoptosis. Below are diagrams illustrating a common apoptotic signaling pathway and a general workflow for cytotoxicity testing.
Caption: A generalized workflow for in vitro cytotoxicity testing.
References
Triterpenoid Derivatives: A Comparative Guide to their Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of various triterpenoid (B12794562) derivatives, supported by experimental data. The information is intended to assist researchers in selecting promising candidates for further investigation and development.
Executive Summary
Triterpenoids, a class of naturally occurring compounds, and their synthetic derivatives have demonstrated significant anti-inflammatory properties. This is largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT). This guide presents a comparative analysis of the anti-inflammatory activity of prominent triterpenoid derivatives, offering quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Comparative Anti-Inflammatory Activity of Triterpenoid Derivatives
The anti-inflammatory efficacy of triterpenoid derivatives is commonly assessed by their ability to inhibit the production of inflammatory mediators. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected triterpenoids in various in vitro assays. Lower IC50 values indicate greater potency.
| Compound | Assay | Cell Line | Inducer | IC50 (µM) | Reference |
| Oleanolic Acid | PGE2 Release | Mouse Peritoneal Macrophages | Calcium Ionophore | 23.51 | [1] |
| LTC4 Release | Mouse Peritoneal Macrophages | Calcium Ionophore | 16.79 | [1] | |
| Ursolic Acid | IKKβ Inhibition | Cell-free | - | 69 | [2] |
| PGE2 Release | Mouse Peritoneal Macrophages | Calcium Ionophore | 60.91 | [1] | |
| TXB2 Release | Human Platelets | Calcium Ionophore | 50.21 | [1] | |
| Betulinic Acid Derivative (BA-08) | Hyaluronidase Inhibition | - | - | 72.8% inhibition | [3] |
| Heritiera B (Triterpenoid Glucoside) | NO Production | RAW 264.7 | LPS | 10.33 | [4] |
| Heritiera A (Triterpenoid Glucoside) | NO Production | RAW 264.7 | LPS | 32.11 | [4] |
| Juglansin A | NO Production | RAW 264.7 | LPS | 39.32 | [4] |
| Quadranoside IV | NO Production | RAW 264.7 | LPS | 29.98 | [4] |
| Poricoic Acid B | NO Production | RAW 264.7 | LPS | > Poricoic Acid A | [5] |
Table 1: In Vitro Anti-Inflammatory Activity of Triterpenoid Derivatives. This table presents the IC50 values of various triterpenoid derivatives in different in vitro anti-inflammatory assays.
Key Signaling Pathways in Triterpenoid-Mediated Anti-Inflammatory Action
Triterpenoids exert their anti-inflammatory effects by modulating complex intracellular signaling cascades. Understanding these pathways is crucial for targeted drug design and development.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many triterpenoids have been shown to inhibit this pathway at various points.[2][6]
Figure 1: Triterpenoid Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways leads to the phosphorylation of various transcription factors, resulting in the expression of inflammatory mediators. Triterpenoids can interfere with the phosphorylation and activation of key kinases in this pathway.
Figure 2: Triterpenoid Modulation of the MAPK Signaling Pathway.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is crucial for signaling initiated by cytokines and growth factors. Upon ligand binding to its receptor, associated Janus kinases (JAKs) are activated and phosphorylate the receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression, including that of inflammatory genes. Triterpenoids have been shown to inhibit the phosphorylation of both JAK and STAT proteins.
Figure 3: Triterpenoid Interference with the JAK-STAT Signaling Pathway.
Experimental Protocols
Standardized and reproducible experimental models are essential for the comparative evaluation of anti-inflammatory agents. Below are detailed protocols for two widely used assays.
In Vitro: LPS-Induced Inflammatory Response in RAW 264.7 Macrophages
This assay is used to screen for compounds that can inhibit the inflammatory response in a macrophage cell line.
1. Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[7]
2. Compound Treatment and LPS Stimulation:
-
The following day, remove the culture medium.
-
Add fresh medium containing various concentrations of the test triterpenoid derivative to the wells.
-
After a pre-incubation period (e.g., 1 hour), add lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL to induce an inflammatory response.[7] A vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone) should be included.
3. Measurement of Inflammatory Mediators:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the concentration of nitric oxide (NO) using the Griess reagent.[8]
-
Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.[5][9]
4. Data Analysis:
-
Determine the cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Calculate the percentage of inhibition of each inflammatory mediator for each compound concentration.
-
Determine the IC50 value for each compound.
Figure 4: General Workflow for In Vitro Anti-Inflammatory Assay.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
1. Animals:
-
Use male Wistar or Sprague-Dawley rats weighing 150-200g.
-
Acclimatize the animals for at least one week before the experiment.
-
House the animals in a controlled environment with free access to food and water.
2. Compound Administration:
-
Administer the test triterpenoid derivative orally or intraperitoneally at a predetermined dose.
-
A vehicle control group and a positive control group (e.g., indomethacin (B1671933) or diclofenac) should be included.
3. Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[10]
4. Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10][11]
5. Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Figure 5: General Workflow for Carrageenan-Induced Paw Edema Model.
Conclusion
The presented data highlights the significant anti-inflammatory potential of a range of triterpenoid derivatives. Their diverse mechanisms of action, primarily centered on the inhibition of the NF-κB, MAPK, and JAK-STAT signaling pathways, make them attractive candidates for the development of novel anti-inflammatory therapeutics. The provided experimental protocols offer a standardized framework for the continued investigation and comparative evaluation of these promising compounds. Further research, including structure-activity relationship (SAR) studies and pre-clinical evaluations in various disease models, is warranted to fully elucidate their therapeutic potential.
References
- 1. In vitro anti-inflammatory activity of iridoids and triterpenoid compounds isolated from Phillyrea latifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluations of Betulinic Acid Derivatives With Inhibitory Activity on Hyaluronidase and Anti-Inflammatory Effects Against Hyaluronic Acid Fragment Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. inotiv.com [inotiv.com]
- 11. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Oleanane Triterpenoids
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological function is paramount. Oleanane (B1240867) triterpenoids, a class of pentacyclic compounds abundant in nature, have emerged as a promising scaffold for the development of novel therapeutics. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects, are intrinsically linked to their structural features. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of oleanane triterpenoids, supported by quantitative data and detailed experimental methodologies, to aid in the rational design of next-generation therapeutic agents.
Oleanolic acid (OA), a representative oleanane triterpenoid (B12794562), and its derivatives have been the subject of extensive research. Modifications at various positions of its pentacyclic core have been shown to significantly influence its biological potency. A thorough understanding of these SARs is crucial for optimizing therapeutic efficacy while minimizing potential off-target effects.
Anticancer Activity: Targeting Malignancy Through Structural Refinements
The quest for more effective and less toxic cancer therapies has led to the exploration of oleanane triterpenoids' anticancer potential. SAR studies have pinpointed several key structural modifications that govern their cytotoxicity against various cancer cell lines. Notably, modifications at the C-3 and C-28 positions are critical.[1] Esterification or the introduction of a hydroxyimine group at the C-3 position has been shown to enhance anticancer activity.[1] Furthermore, the carboxylic acid group at C-28 is crucial for this activity; its conversion into esters or amides can significantly boost efficacy.[1][2]
Comparative Anticancer Activity of Oleanane Triterpenoid Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected oleanane triterpenoid derivatives against various human cancer cell lines.
| Compound/Derivative | Modification | A549 (Lung) | HCT-116 (Colon) | HL-60 (Leukemia) | MCF-7 (Breast) | SMMC-7721 (Hepatoma) |
| Oleanolic Acid (OA) | Parent Compound | >50 | - | - | >50 | 80.73[3] |
| Compound 7a | C-28 modification | - | - | - | - | - |
| Compound 8a | C-28 modification | 0.22[4] | - | - | - | - |
| Spinasaponin A methyl ester | Glycoside methyl ester | - | 0.63[2] | 4.44[2] | - | - |
| Pesudoginsenoside RP(1) methyl ester | Glycoside methyl ester | - | 6.50[2] | 41.45[2] | - | - |
| Ionic Derivative 15 | C-28 modification | - | - | - | - | 31.66[3] |
| Ionic Derivative 16 | C-28 modification | - | - | - | - | 33.60[3] |
| Ionic Derivative 17 | C-28 modification | - | - | - | - | 39.81[3] |
Anti-inflammatory Activity: Quelling Inflammation Through Targeted Modifications
Chronic inflammation is a key factor in numerous diseases, making the development of potent anti-inflammatory agents a scientific priority. Oleanane triterpenoids have demonstrated significant anti-inflammatory effects, primarily by inhibiting key inflammatory mediators.[1] Key SAR insights for anti-inflammatory activity include the importance of the hydroxyl group at the C-3 position and the double bond between C-12 and C-13 for maintaining potency.[1]
Comparative Anti-inflammatory Activity of Oleanane Triterpenoid Derivatives
The following table presents the in vitro anti-inflammatory activity (IC50 in µM) of selected oleanane triterpenoids, focusing on their ability to inhibit pro-inflammatory cytokine production.
| Compound/Derivative | Modification | IL-12 p40 Inhibition | IL-6 Inhibition | TNF-α Inhibition |
| Compound 1 | 16,23,29-trihydroxy-3-oxo-olean-12-en-28-oic acid | 3.3 - 9.1 | 3.3 - 9.1 | - |
| Compound 2 | 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid | 3.3 - 9.1 | 3.3 - 9.1 | 8.8 - 20.0 |
| Compound 3 | 3β,6β,23-trihydroxyolean-12-en-28-oic acid 28-O-β-D-glucopyranoside | 3.3 - 9.1 | 3.3 - 9.1 | 8.8 - 20.0 |
| Nipponogenin E (6) | 3.3 - 9.1 | 3.3 - 9.1 | - | |
| Compound 7 | 3β,6β,23-trihydroxyolean-12-en-28-oic acid | 3.3 - 9.1 | 3.3 - 9.1 | 8.8 - 20.0 |
| Caulophyllogenin (19) | 3.3 - 9.1 | 3.3 - 9.1 | 8.8 - 20.0 |
Data sourced from a study on oleanane-type triterpenes from Kalopanax pictus.[5]
Antiviral Activity: Combating Viral Infections with Structural Diversity
Oleanane triterpenoids have also shown promise in inhibiting the replication of various viruses, including HIV, influenza, and hepatitis C virus (HCV).[1] As with other biological activities, modifications at the C-3 and C-28 positions are crucial for antiviral potency.[1] Glycosylation can also influence antiviral activity, with the aglycones sometimes exhibiting greater potency.[1]
Comparative Antiviral Activity of Oleanane Triterpenoid Derivatives
The following table summarizes the in vitro antiviral activity (EC50 or IC50 in µM) of selected oleanane triterpenoid derivatives against different viruses.
| Compound/Derivative | Virus | Activity (µM) |
| Oleanolic Acid Derivative 32 | HIV | EC50: 0.32[6] |
| Salaspermic acid | HIV | IC50: 10[6] |
| Oleanolic Acid | HSV-1 | EC50: 6.8 (µg/mL)[6] |
| Oleanolic Acid | HSV-2 | EC50: 7.8 (µg/mL)[6] |
| Glycyrrhetic acid | HSV-1 | 10x more active than Glycyrrhizin[7] |
| Maslinic Acid Derivative 52 | SARS-CoV-2 | IC50: 4.12[8] |
| Maslinic Acid Derivative 52 | MERS-CoV | IC50: 6.25[8] |
Key Signaling Pathways and Experimental Workflows
The biological activities of oleanane triterpenoids are often mediated through their modulation of key cellular signaling pathways. Two prominent pathways are the NF-κB and Nrf2-ARE pathways.
Caption: The NF-κB signaling pathway, a key regulator of inflammation.
Caption: The Nrf2-ARE pathway, a key regulator of cellular antioxidant response.
Caption: A general experimental workflow for evaluating oleanane triterpenoids.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Oleanane triterpenoid derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[9]
-
DMSO[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Compound Treatment: Treat the cells with various concentrations of the oleanane triterpenoid derivatives. Include a vehicle control (DMSO). Incubate for 48-72 hours.[10][11]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[10] Incubate for 1.5 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Note: Triterpenoids can sometimes interfere with tetrazolium-based assays like MTT by directly reducing the tetrazolium salt.[12] It is advisable to run a control plate with the compounds in cell-free medium to check for such interference.[12]
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
96-well plates
-
Oleanane triterpenoid derivatives
-
NF-κB activator (e.g., TNF-α)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection: Seed HEK293 cells in a 96-well plate. Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent. Incubate for 24 hours.[1]
-
Compound Treatment: Pre-treat the transfected cells with various concentrations of the oleanane triterpenoid derivatives for 1 hour.[1]
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.[1]
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[1]
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition compared to the stimulated control and determine the IC50 value.
Nrf2 Activation Assay
This assay quantifies the activation of the Nrf2 transcription factor, which regulates the expression of antioxidant and cytoprotective genes.
Materials:
-
HepG2 cells (or other suitable cell line) stably expressing an ARE-luciferase reporter construct
-
96-well plates
-
Oleanane triterpenoid derivatives
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the oleanane triterpenoid derivatives. Incubate for 24 hours.[13]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Luciferase Measurement: Add the luciferase substrate and measure the luminescence using a luminometer.[13]
-
Data Analysis: Calculate the fold induction of luciferase activity compared to the vehicle control and determine the EC50 value for Nrf2 activation.
In Vitro Antiviral Assay (CPE Reduction Assay)
This assay evaluates the ability of a compound to inhibit the cytopathic effect (CPE) of a virus on host cells.[2]
Materials:
-
Vero 76 cells (or another appropriate host cell line)[2]
-
96-well plates
-
Virus stock
-
Culture medium with reduced serum (e.g., 2% FBS)[2]
-
Oleanane triterpenoid derivatives
-
Neutral red stain[2]
-
Spectrophotometer
Procedure:
-
Cell Seeding: Prepare confluent monolayers of host cells in 96-well plates.[2]
-
Compound and Virus Addition: Treat the cells with serial dilutions of the oleanane triterpenoid derivatives. Subsequently, infect the cells with the virus. Include uninfected and untreated virus controls.[2]
-
Incubation: Incubate the plates until more than 80% CPE is observed in the virus control wells.[2]
-
Cell Viability Staining: Stain the cells with neutral red to quantify cell viability.[2]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[2]
-
Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) by regression analysis. Determine the selectivity index (SI = CC50/EC50).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 3. mdpi.com [mdpi.com]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral Activities of Oleanolic Acid and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-herpes virus type 1 activity of oleanane-type triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Antiviral Activities of Triterpenoids [mdpi.com]
- 9. researchtweet.com [researchtweet.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. 4.5. MTT Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexity of Triterpenoid Quantification: A Comparative Guide to Analytical Method Cross-Validation
For researchers, scientists, and drug development professionals, the precise quantification of triterpenoids is a critical step in ensuring the quality, efficacy, and safety of therapeutic agents and herbal products. The inherent structural diversity of these compounds presents a significant analytical challenge. This guide provides a comprehensive cross-validation of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The accurate determination of triterpenoid (B12794562) content is paramount for the quality control of raw materials, standardization of herbal extracts, and in pharmacokinetic and pharmacodynamic studies. Several analytical techniques are routinely employed for this purpose, each with its own set of advantages and limitations. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet/Photodiode Array Detection (HPLC-UV/PDA), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID).
Comparative Analysis of Analytical Methods
The choice of an analytical method for triterpenoid quantification is often dictated by the specific research question, the complexity of the sample matrix, and the required sensitivity and selectivity. While HPLC-based methods are widely used due to their versatility, GC-based techniques offer high resolution for certain classes of triterpenoids.[1][2] LC-MS/MS stands out for its superior sensitivity and selectivity, making it ideal for the analysis of complex mixtures or trace-level compounds.[3]
Data Presentation: A Comparative Analysis
The following tables summarize the key validation parameters for HPLC-UV/PDA, LC-MS/MS, and GC-FID methods for the quantification of various triterpenoids, providing a clear comparison to facilitate method selection.
Table 1: Comparison of Validated HPLC-UV/PDA Method Parameters for Triterpenoid Quantification
| Analyte (Triterpenoid) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Oleanolic Acid | 25-150 | >0.9999 | 0.08 | 0.24 | 94.70 - 105.81 | <2.0 | [4][5] |
| Ursolic Acid | 25-150 | >0.9999 | 0.12 | 0.36 | 94.70 - 105.81 | <2.0 | [4][5] |
| Betulinic Acid | 25-150 | >0.999 | - | - | - | - | [6] |
| Hederacoside C | - | >0.999 | Not Reported | Not Reported | Not Reported | <2.0 | [4] |
| Theasaponin E1 | - | >0.999 | 15.0 | 50.0 | 95.0 - 105.0 | <5.0 | [4] |
Table 2: Comparison of Validated LC-MS/MS Method Validation Parameters for Triterpenoid Saponin Quantification
| Analyte (Triterpenoid Saponin) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Ganoderic Acid A | 1.0 - 500 | >0.999 | 0.1 | 0.5 | 95.0 - 105.0 | <15.0 | [3] |
| Ganoderic Acid B | 1.0 - 500 | >0.999 | 0.1 | 0.5 | 95.0 - 105.0 | <15.0 | [3] |
| Notoginsenoside R1 | 0.5 - 100 | >0.998 | 0.02 | 0.05 | 92.3 - 107.8 | <8.5 | [4] |
| Ginsenoside Rg1 | 1.0 - 200 | >0.999 | 0.05 | 0.1 | 93.5 - 106.2 | <7.9 | [4] |
Table 3: Comparison of Validated GC-FID Method Parameters for Lupane Triterpene Quantification
| Parameter | Lupeol | Reference |
| Linearity Range (µg/mL) | 10-100 | [6] |
| Correlation Coefficient (r²) | 0.998 | [6] |
| LOD (µg/mL) | 1.0 | [6] |
| LOQ (µg/mL) | 3.0 | [6] |
| Accuracy (Recovery %) | 97.5 - 102.3 | [6] |
| Precision (CV%) | <5.0 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are representative protocols for sample preparation and analysis.
Sample Preparation: A General Protocol for Triterpenoid Extraction
A common procedure for extracting triterpenoids from plant material involves the following steps:
-
Drying and Grinding: Plant material (e.g., leaves, roots) is dried to a constant weight and ground into a fine powder to maximize the surface area for extraction.[4]
-
Extraction: Techniques such as Soxhlet extraction, ultrasonication, or microwave-assisted extraction are employed using an appropriate solvent (e.g., methanol, ethanol, or a mixture of solvents).[7][8] Soxhlet extraction, a continuous process, is known for its high efficiency. The choice of solvent and method depends on the polarity of the target triterpenoids and the sample matrix.[9]
-
Purification (Optional): The crude extract may be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances.[6]
Analytical Method Protocols
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV or Photodiode Array detector.[6]
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 250 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with a small amount of acid like formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).[4][6]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[6]
-
Detection: The wavelength for UV detection is selected based on the absorbance maximum of the target triterpenoids, often in the range of 205-210 nm.[5]
-
Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from certified reference standards.[4]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4]
-
Column: Similar to HPLC, a C18 reversed-phase column is often used.[4]
-
Mobile Phase: A gradient elution with an aqueous phase (often containing formic acid or ammonium (B1175870) formate) and an organic phase (acetonitrile or methanol) is used.[4]
-
Flow Rate: Lower flow rates in the range of 0.2-0.4 mL/min are common.[4]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode is selected based on the structure of the saponin.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[4]
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).[6]
-
Derivatization: Due to the low volatility of many triterpenoids, a derivatization step is often necessary before GC analysis.[5]
-
Column: A capillary column suitable for triterpene analysis is required.[6]
-
Carrier Gas: Helium or Nitrogen is typically used as the carrier gas.[6]
-
Temperature Program: An optimized temperature gradient is crucial for the effective separation of analytes.[6]
-
Quantification: Quantification is based on a calibration curve generated from standards of the specific triterpenes being analyzed.[6]
Mandatory Visualizations
To further clarify the processes involved in analytical method validation, the following diagrams illustrate a typical experimental workflow and the logical relationships in the validation process.
References
- 1. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. maxapress.com [maxapress.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Natural vs. Synthetic 3-Hydroxy-12-oleanene-23,28-dioic Acid (Gypsogenic Acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Hydroxy-12-oleanene-23,28-dioic acid, commonly known as Gypsogenic acid, from both natural and synthetic origins. It is important to note that while methods for the semi-synthesis of Gypsogenic acid derivatives exist, and total synthesis of related triterpenoids is feasible, the current body of scientific literature does not contain direct, head-to-head experimental comparisons of the efficacy of purely synthetic versus naturally-derived Gypsogenic acid. This guide, therefore, focuses on presenting the available data on the biological activity of naturally-sourced Gypsogenic acid and its semi-synthetic derivatives, alongside detailed experimental protocols to support further research.
Sourcing and Synthesis: Natural vs. Synthetic Pathways
Natural Gypsogenic Acid:
Gypsogenic acid is a pentacyclic triterpenoid (B12794562) found in various plant species.[1] It is most commonly isolated from plants belonging to the Gypsophila genus (Caryophyllaceae family), such as Gypsophila paniculata and Gypsophila trichotoma.[2][3][4] It can also be found in Aceriphyllum rossii and Tripterygium wilfordii.[3][5] The extraction and purification from these natural sources are typically multi-step processes involving solvent extraction and chromatographic techniques.
Synthetic Gypsogenic Acid:
The term "synthetic" in the context of Gypsogenic acid in the current literature primarily refers to semi-synthesis, where a naturally occurring precursor, such as Gypsogenin (B1672572) or Oleanolic acid, is chemically modified to yield Gypsogenic acid or its derivatives.[6][7] For instance, Gypsogenic acid can be synthesized through the oxidation of 3-acetyl gypsogenin.[6] While the total synthesis of complex triterpenoids like oleanolic acid has been achieved, the complete chemical synthesis of Gypsogenic acid from simple starting materials is not a commonly reported method for obtaining this compound for efficacy studies.[8]
Efficacy and Biological Activity
The primary biological activities reported for Gypsogenic acid are its cytotoxic effects against various cancer cell lines and its anti-inflammatory properties.
Cytotoxic Activity of Naturally-Derived Gypsogenic Acid
Gypsogenic acid isolated from natural sources has demonstrated moderate cytotoxic activity against a range of human tumor cell lines.[3][4] The efficacy, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line.
| Cell Line | Cancer Type | IC50 (µM) | Source of Gypsogenic Acid |
| BV-173 | Leukemia (lymphoid) | 41.4 | Gypsophila trichotoma |
| HL-60 | Leukemia (myeloid) | 61.1 | Gypsophila trichotoma |
| SKW-3 | Leukemia (lymphoid) | 81.5 | Gypsophila trichotoma |
| K-562 | Leukemia (myeloid) | 227.6 | Gypsophila trichotoma |
| MCF-7 | Breast Cancer | 26.8 | Gypsophila oldhamiana |
Data compiled from multiple studies.[3][4][6]
Cytotoxic Activity of Semi-Synthetic Gypsogenic Acid Derivatives
Researchers have synthesized numerous derivatives of Gypsogenic acid to explore structure-activity relationships and enhance its therapeutic potential.[9][10] These studies have shown that modifications, such as amidation at the carboxyl groups, can significantly impact cytotoxicity.[6]
| Derivative Type | Modification | Effect on Cytotoxicity |
| Mono-amides | Amidation at C-28 | Enhanced anticancer activity |
| Bis-amides | Amidation at C-23 and C-28 | Pronounced activity |
| 3-acetyl gypsogenic acid | Acetylation at C-3 | Moderate activity against A549 lung cancer cells (IC50 = 23.7 µM) |
Structure-activity relationship insights from various studies.[6][10][11]
Mechanism of Action
The precise molecular mechanisms underlying the bioactivity of Gypsogenic acid are still under investigation. However, studies suggest that its cytotoxic effects may be mediated through the induction of apoptosis and by causing damage to the cell membrane, leading to increased permeability and leakage of intracellular contents.[6][9] In some cancer cell lines, Gypsogenic acid is thought to be a substrate of the multidrug resistance protein 1 (MRP-1), which could influence its intracellular concentration and efficacy.[3][4]
Experimental Protocols
Extraction and Isolation of Natural Gypsogenic Acid from Gypsophila trichotoma
This protocol is a generalized representation based on described methodologies.[12]
-
Extraction: The dried and powdered roots of Gypsophila trichotoma are extracted with methanol (B129727) (MeOH).
-
Solvent Partitioning: The methanol extract is concentrated, and the residue is suspended in water and partitioned successively with dichloromethane (B109758) (CH2Cl2), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Column Chromatography: The n-BuOH fraction, which is rich in saponins, is subjected to column chromatography on a Diaion HP-20 column, eluting with a gradient of water to methanol.
-
Purification: The fractions containing Gypsogenic acid are further purified by flash chromatography on a silica (B1680970) gel column using a solvent system such as CH2Cl2/MeOH/H2O (18:11:1) to yield pure Gypsogenic acid.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including HRESI-MS, 1H NMR, and 13C NMR.
Semi-Synthesis of Gypsogenic Acid from Gypsogenin
This protocol outlines a general method for the oxidation of Gypsogenin to Gypsogenic acid.[6]
-
Protection of Hydroxyl Group: The 3-hydroxyl group of Gypsogenin is first protected, for example, by acetylation to form 3-acetyl gypsogenin.
-
Oxidation of Aldehyde: The C-23 aldehyde group of 3-acetyl gypsogenin is oxidized to a carboxylic acid. This can be achieved using oxidizing agents such as sodium hypochlorite (B82951) and hydrogen peroxide in the presence of sodium dihydrogen phosphate, or with potassium permanganate (B83412) in an ethanol-water mixture.
-
Deprotection: The protecting group at the 3-hydroxyl position is removed to yield Gypsogenic acid.
-
Purification: The final product is purified using chromatographic techniques.
Visualizations
Caption: Workflow for the isolation of natural and semi-synthesis of Gypsogenic acid.
Caption: Postulated mechanisms of action for the cytotoxic effects of Gypsogenic acid.
Conclusion
Gypsogenic acid, a naturally occurring triterpenoid, exhibits promising cytotoxic activity against various cancer cell lines. While the current body of research primarily focuses on the compound isolated from natural sources, semi-synthetic derivatives have shown potential for enhanced efficacy. A significant gap in the literature is the absence of direct comparative studies between naturally-derived and synthetically-produced Gypsogenic acid. Such studies would be invaluable in determining if the source of the compound influences its biological activity, potentially due to minor impurities or conformational differences. Future research should aim to conduct these head-to-head comparisons to provide a definitive answer on the equivalence of synthetic and natural Gypsogenic acid for therapeutic applications.
References
- 1. Gypsogenic acid | C30H46O5 | CID 15560324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gypsogenic acid | 5143-05-5 | FG45945 | Biosynth [biosynth.com]
- 3. Cytotoxicity of gypsogenic acid isolated from Gypsophila trichotoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gypsogenin Battling for a Front Position in the Pentacyclic Triterpenes Game of Thrones on Anti-Cancer Therapy: A Critical Review—Dedicated to the Memory of Professor Hanaa M. Rady - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of gypsogenin and gypsogenic acid derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of gypsogenin and gypsogenic acid derivatives with antitumor activity by damaging cell membranes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of Commercially Available 3-Hydroxy-12-oleanene-23,28-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available 3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) of significant interest in biomedical research. The purity of this compound is a critical factor for obtaining reliable and reproducible experimental results. This document outlines the common analytical techniques for purity assessment, compares the stated purity from various suppliers, and provides detailed experimental protocols for researchers to independently verify the quality of their purchased materials.
Comparison of Commercial Sources
The purity of this compound and its alternatives can vary between suppliers. The following table summarizes the stated purity of the target compound and two common triterpenoid alternatives, Oleanolic Acid and Echinocystic Acid, from several vendors. Researchers are advised to always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.
| Compound | Supplier | CAS Number | Stated Purity | Analytical Method |
| This compound | BioCrick | 226562-47-6 | >98% | NMR |
| MedChemExpress | 226562-47-6 | Not specified | - | |
| BOC Sciences | 226562-47-6 | Not specified | - | |
| Clinivex | 226562-47-6 | Not specified | - | |
| Real-Gene Labs | 226562-47-6 | >98% | Not specified | |
| Oleanolic Acid (Alternative) | Sigma-Aldrich | 508-02-1 | ≥97% | Not specified |
| TCI Chemicals | 508-02-1 | >98.0% (TLC) | TLC | |
| Santa Cruz Biotech | 508-02-1 | ≥97% | Not specified | |
| Echinocystic Acid (Alternative) | MedChemExpress | 510-30-5 | 99.00% | Not specified |
| AdooQ Bioscience | 510-30-5 | >99% (HPLC) | HPLC | |
| Sigma-Aldrich | 510-30-5 | ≥95% | Not specified |
Analytical Methodologies for Purity Assessment
The most common and reliable methods for determining the purity of triterpenoids like this compound are High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying components in a mixture. For triterpenoids, which often lack strong UV chromophores, detection can be challenging. Therefore, derivatization or the use of more universal detectors like Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) is often employed.
Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity.[1] It is a powerful technique as it does not require a reference standard of the analyte itself and provides a direct measure of purity. Several suppliers, such as BioCrick, confirm the purity of their this compound using NMR.[2]
Experimental Protocols
Below are detailed protocols for the two primary methods of purity assessment.
High-Performance Liquid Chromatography (HPLC-UV) Protocol (Adapted for this compound)
This protocol is adapted from established methods for the analysis of the structurally similar oleanolic acid. Optimization may be required for specific instruments and columns.
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound sample
-
Reference standard (if available)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or phosphoric acid to improve peak shape). A typical gradient could be:
-
0-20 min: 70-90% Acetonitrile
-
20-25 min: 90-100% Acetonitrile
-
25-30 min: 100% Acetonitrile
-
30-35 min: 100-70% Acetonitrile
-
35-40 min: 70% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as triterpenoids have weak UV absorption)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative ¹H-NMR (qNMR) Protocol
This protocol provides a general framework for determining the purity of this compound using qNMR with an internal standard.
1. Instrumentation:
-
NMR spectrometer (a higher field strength, e.g., 500 MHz or above, is recommended for better signal dispersion).
2. Reagents:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone, or another suitable standard with a known purity of >99.5%). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d, ensuring both the sample and internal standard are fully soluble).
3. Sample Preparation:
-
Accurately weigh about 5-10 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 2-5 mg of the internal standard and add it to the same NMR tube.
-
Add a known volume (e.g., 0.6 mL) of the deuterated solvent to the NMR tube and ensure complete dissolution.
4. NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum. Key parameters to ensure accurate quantification include:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for triterpenoids).
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
5. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow for assessing the purity of a commercial compound and the inhibitory effect of this compound on the NF-κB signaling pathway.
The provided information indicates that this compound can inhibit the NF-κB signaling pathway by preventing the degradation and phosphorylation of IκBα, which is a key step in the activation of this pro-inflammatory pathway.[2][3] This mechanism underlies its observed anti-inflammatory effects.
References
- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
inter-laboratory reproducibility of 3-Hydroxy-12-oleanene-23,28-dioic acid bioassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common bioassays applicable to the study of 3-Hydroxy-12-oleanene-23,28-dioic acid (HODA), a triterpenoid (B12794562) with noted anti-inflammatory and cytotoxic properties. Due to a lack of direct inter-laboratory reproducibility studies for HODA-specific bioassays, this document focuses on comparing the methodologies of relevant assays based on its known biological activities. Additionally, it presents analytical chemistry methods as a reproducible alternative for quantification.
Comparison of Bioassay Methodologies
The selection of a bioassay for HODA is dependent on the specific biological activity being investigated. The following table summarizes key aspects of relevant bioassays.
| Assay Type | Biological Activity Measured | Principle | Advantages | Disadvantages | Typical Application |
| MTT Assay | Cytotoxicity, Cell Viability, Cell Proliferation | Enzymatic reduction of tetrazolium salt (MTT) to formazan (B1609692) by mitochondrial dehydrogenases in living cells. The amount of formazan is proportional to the number of viable cells.[1][2][3] | Well-established, relatively inexpensive, suitable for high-throughput screening.[1] | Indirect measurement of cell viability, can be affected by the metabolic state of the cells, requires solubilization of formazan crystals. | Screening for cytotoxic compounds, determining IC50 values. |
| Griess Assay | Anti-inflammatory activity | Colorimetric detection of nitrite (B80452) (a stable product of nitric oxide, NO) in cell culture supernatant. NO is a key inflammatory mediator.[4][5][6][7] | Simple, rapid, and inexpensive method for measuring NO production.[4] | Indirectly measures NO production, can be susceptible to interference from other substances in the sample. | Assessing the anti-inflammatory potential of compounds in macrophage cell lines. |
| α-Glucosidase Inhibition Assay | Antihyperglycemic potential | Spectrophotometric measurement of the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[8][9][10][11] | Relevant for screening potential anti-diabetic compounds, relatively simple and adaptable to a microplate format.[11] | In vitro results may not always translate to in vivo efficacy. | Screening for inhibitors of carbohydrate-metabolizing enzymes. |
| High-Performance Liquid Chromatography (HPLC) | Quantification | Chromatographic separation of the compound from a mixture followed by detection (e.g., by UV-Vis). | High specificity, accuracy, and reproducibility for quantification. | Requires specialized equipment and method development. | Purity assessment and precise quantification of the compound in various samples. |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is designed to assess the effect of HODA on the viability of a selected cell line.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[12]
-
Treat the cells with various concentrations of HODA and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[2]
-
Remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.[12]
-
Cell viability is calculated as a percentage of the untreated control cells.
Griess Assay for Nitric Oxide Production
This protocol measures the effect of HODA on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)[6]
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells (1.5 × 10^5 cells/mL) in a 96-well plate and incubate for 18-24 hours.[6]
-
Pre-treat the cells with various concentrations of HODA for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to the supernatant.[6]
-
Incubate at room temperature for 10 minutes.[6]
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
The concentration of nitrite is determined using a sodium nitrite standard curve.
α-Glucosidase Inhibition Assay
This protocol assesses the inhibitory effect of HODA on the activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3)
-
96-well plates
-
Microplate reader
Procedure:
-
Add 20 µL of HODA solution at various concentrations to the wells of a 96-well plate.
-
Add 20 µL of α-glucosidase solution (2 U/mL) and incubate for 5 minutes at 37°C.[8]
-
Initiate the reaction by adding 20 µL of pNPG (1 mM).[8]
-
Incubate the mixture at 37°C for 20 minutes.[8]
-
Stop the reaction by adding 50 µL of 1 M Na2CO3.[8]
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol produced.[8]
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with HODA to the control wells without the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key biological pathways and experimental procedures relevant to the study of HODA.
Caption: Putative NF-κB signaling pathway inhibition by HODA.
Caption: General workflow for bioassay-guided isolation of HODA.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro α-glucosidase inhibitory assay [protocols.io]
- 9. 3.6. α-Glucosidase Inhibitory Assay [bio-protocol.org]
- 10. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
comparative study of extraction methods for oleanane triterpenoids
A Comparative Guide to the Extraction of Oleanane (B1240867) Triterpenoids
Oleanane triterpenoids, a class of pentacyclic triterpenoids, are widely distributed in the plant kingdom and are of significant interest to researchers, scientists, and drug development professionals due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] The efficient extraction of these compounds from plant matrices is a critical first step in their study and utilization. This guide provides an objective comparison of various extraction methods, supported by experimental data, to aid in the selection of the most suitable technique.
Comparison of Extraction Methods
The choice of extraction method for oleanane triterpenoids depends on several factors, including the desired yield, the thermal stability of the compounds, the cost of the solvent, and the available equipment.[2] Both conventional and modern techniques are employed, each with its own set of advantages and disadvantages.
| Extraction Method | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period.[3][4] | Simple, requires minimal equipment, suitable for thermolabile compounds.[5] | Time-consuming, may result in lower yields compared to other methods.[5] |
| Soxhlet Extraction | Continuous extraction with a hot solvent, allowing for efficient extraction with a relatively small amount of solvent.[1][6] | High extraction efficiency, widely used and well-established.[1][7] | Time-consuming (6-24 hours), potential for thermal degradation of sensitive compounds, requires larger solvent volumes than modern methods.[1] |
| Heat Reflux Extraction (HRE) | Boiling the plant material with a solvent in a flask equipped with a condenser to prevent solvent loss.[2] | Faster than maceration, relatively simple setup. | Requires heating, which can degrade thermolabile compounds. |
| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to create cavitation bubbles in the solvent, which disrupt the plant cell walls and enhance mass transfer.[8][9] | Reduced extraction time, lower solvent consumption, and increased extraction efficiency compared to conventional methods.[9][10] | The efficiency can be affected by the particle size of the plant material.[9] |
| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and the plant material, leading to rapid cell wall disruption and release of target compounds.[11][12] | Significantly shorter extraction time, reduced solvent consumption, and higher extraction yields.[11][13] | Requires specialized equipment, potential for localized overheating if not properly controlled.[14] |
| Supercritical Fluid Extraction (SFE) | Utilizing a supercritical fluid, typically carbon dioxide, as the solvent. The solvent properties can be tuned by altering pressure and temperature.[15][16] | Environmentally friendly ("green" technology), high selectivity, and solvent-free extracts.[15][17] | High initial equipment cost, may require co-solvents to extract more polar compounds.[17] |
| Accelerated Solvent Extraction (ASE) | Using conventional solvents at elevated temperatures and pressures to increase extraction efficiency and reduce extraction time and solvent volume.[2] | Fast, efficient, and uses less solvent than traditional methods. | Requires specialized, high-pressure equipment. |
Quantitative Data Summary
The following table summarizes experimental data from various studies, comparing the yields of oleanane triterpenoids (specifically oleanolic acid and ursolic acid) obtained using different extraction methods.
| Plant Material | Target Compound(s) | Extraction Method | Solvent | Temperature (°C) | Time | Yield | Reference |
| Ligustrum lucidum Ait. | Oleanolic & Ursolic Acid | UAE | 95% Ethanol (B145695) | 40 | 10 min | 6.3 & 9.8 mg/g | [10] |
| Ligustrum lucidum Ait. | Oleanolic & Ursolic Acid | MAE | 80% Ethanol | 70 | 20 min | 4.4 & 5.8 mg/g | [14] |
| Hedyotis diffusa | Oleanolic & Ursolic Acid | HRE | 70% & 90% Ethanol | 75 | 60 min (4 cycles) | 0.762 & 2.964 mg/g | [18] |
| Hedyotis diffusa | Oleanolic & Ursolic Acid | HSC-CO₂ (SFE) | CO₂ with 12.5% Ethanol/Water (82/18) cosolvent | 56 | 110 min | 0.917 & 3.540 mg/g | [18] |
| Olive Skins | Oleanolic & Maslinic Acid | MAE | Ethyl Acetate | - | - | Higher efficiency than Soxhlet | [12][13] |
| Chaenomeles speciosa leaves | Total Triterpenoids | UAE | 93% Ethanol | 70 | 30 min (2 cycles) | 36.77 mg/g | [8][19] |
| Soy | Soyasaponins | Maceration (Stirring) | Methanol | Room Temp | 24 h | Highest yield among tested methods | [5] |
| Soy | Soyasaponins | Soxhlet | Methanol | - | - | Lowest yield among tested methods | [5] |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) of Oleanolic and Ursolic Acids from Ligustrum lucidum Ait.[10]
-
Sample Preparation: The dried fruits of Ligustrum lucidum Ait. were ground into a fine powder.
-
Extraction Solvent: 95% ethanol was used as the extraction solvent.
-
Solid-to-Liquid Ratio: The ratio of plant material to solvent was 1:20 (g/mL).
-
Extraction Conditions: The extraction was performed under ultrasonic irradiation at 40°C for 10 minutes.
-
Analysis: The yields of oleanolic acid and ursolic acid were determined using High-Performance Liquid Chromatography (HPLC) with photodiode array detection.
Microwave-Assisted Extraction (MAE) of Oleanolic and Ursolic Acids from Ligustrum lucidum Ait.[14]
-
Sample Preparation: The plant material was powdered.
-
Extraction Solvent: An 80% aqueous ethanol solution was used.
-
Solid-to-Liquid Ratio: The ratio of liquid to material was 15:1 (mL/g).
-
Extraction Conditions: The extraction was carried out at a microwave power of 500 W and a temperature of 70°C for 20 minutes.
-
Analysis: The concentrations of oleanolic acid and ursolic acid in the extracts were quantified.
Hyphenated Ultrasound-Assisted Supercritical Carbon Dioxide (HSC-CO₂) Extraction of Oleanolic and Ursolic Acids from Hedyotis diffusa[19]
-
Sample Preparation: The plant material was ground to a particle size of 0.355 mm.
-
Supercritical Fluid: Carbon dioxide (CO₂) was used as the primary solvent.
-
Cosolvent: A mixture of ethanol and water (82:18, v/v) was used as a cosolvent at a percentage of 12.5% (v/v).
-
Extraction Conditions: The extraction was performed at a pressure of 28.2 MPa and a temperature of 56°C. The process included a static extraction time of 15 minutes (with ultrasound assistance) followed by a dynamic extraction time of 110 minutes. The CO₂ flow rate was 2.3 mL/min.
-
Analysis: The extracted yields of oleanolic acid and ursolic acid were analyzed by HPLC.
Soxhlet Extraction[1][6]
-
Sample Preparation: The dried and powdered plant material is weighed and placed in a porous thimble.
-
Apparatus Assembly: The thimble is placed in the main chamber of the Soxhlet extractor. The extractor is then connected to a boiling flask containing the chosen solvent (e.g., methanol, ethanol) and a condenser.
-
Extraction Process: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips down onto the sample in the thimble. When the solvent level in the thimble reaches the top of the siphon arm, the solvent and the extracted compounds are siphoned back into the boiling flask. This cycle is repeated.
-
Duration: The extraction typically runs for 6 to 24 hours, or until the solvent in the siphon arm is colorless.
-
Post-Extraction: The extract is then concentrated, often using a rotary evaporator, to remove the solvent.
Visualizations
Caption: General experimental workflow for the extraction and analysis of oleanane triterpenoids.
Caption: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of oleanane triterpenoids.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. hrpub.org [hrpub.org]
- 4. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. extraction soxhlet extraction: Topics by Science.gov [science.gov]
- 8. Ultrasound-assisted extraction of triterpenoids from Chaenomeles speciosa leaves: Process optimization, adsorptive enrichment, chemical profiling, and protection against ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasound-assisted extraction of oleanolic acid and ursolic acid from Ligustrum lucidum Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. circforbio.ntua.gr [circforbio.ntua.gr]
- 12. researchgate.net [researchgate.net]
- 13. Microwave-assisted extraction versus Soxhlet extraction to determine triterpene acids in olive skins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Oleanolic and Ursolic Acids in Hedyotis diffusa Using Hyphenated Ultrasound-Assisted Supercritical Carbon Dioxide Extraction and Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-Hydroxy-12-oleanene-23,28-dioic Acid: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 3-Hydroxy-12-oleanene-23,28-dioic acid is crucial for maintaining a safe and compliant laboratory environment. This guide offers a procedural framework for researchers, scientists, and drug development professionals to manage this compound's waste stream effectively.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, a definitive hazard classification and corresponding disposal protocol cannot be provided. However, by adhering to established principles of laboratory chemical waste management, a conservative and safe approach can be implemented. The following procedures are based on general best practices for handling solid organic chemical waste of unknown or uncertain toxicity.
I. Core Principles of Chemical Waste Disposal
The foundation of safe laboratory practice rests on the correct identification, segregation, and containment of chemical waste. All laboratory personnel who handle this compound must be trained in these fundamental procedures to minimize risks and ensure regulatory compliance.
II. Procedural Steps for Disposal
The disposal of this compound should be approached with the assumption that it is hazardous unless confirmed otherwise by a certified safety professional or a specific SDS.
Step 1: Waste Identification and Characterization
-
Labeling: All containers holding waste this compound must be clearly and accurately labeled with the full chemical name.
-
Hazard Assessment: In the absence of an SDS, treat the compound as potentially hazardous. This includes assuming potential toxicity and environmental hazards.
Step 2: Segregation of Waste
-
Solid vs. Liquid: Solid waste, such as the pure compound or contaminated lab materials (e.g., gloves, weigh boats), must be kept separate from liquid waste streams.
-
Compatibility: Do not mix this compound waste with other chemical waste unless their compatibility is known and confirmed. Incompatible chemicals can react, leading to the generation of heat, toxic gases, or explosions.
Step 3: Containment and Storage
-
Primary Container: If possible, store waste this compound in its original container. If this is not feasible, use a new, clean, and compatible container made of materials suitable for solid organic compounds (e.g., a high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap).
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The date of waste generation should also be included.
-
Storage Location: Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Step 4: Disposal Pathway
-
Consult Institutional Guidelines: Every research institution has an Environmental Health and Safety (EHS) department or equivalent. It is mandatory to consult with your institution's EHS for their specific procedures for disposing of uncharacterized solid organic waste.
-
Licensed Waste Contractor: Your institution's EHS will have a contract with a licensed hazardous waste disposal company. The properly labeled and contained this compound waste will be collected by this contractor for final disposal in a regulated facility, likely through incineration or a secure chemical landfill.
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should solid chemical waste like this compound be disposed of in the regular trash or washed down the drain. This can lead to environmental contamination and regulatory violations.
III. Quantitative Data Summary
As no specific quantitative data regarding the toxicity or environmental impact of this compound was found, a comparative data table cannot be generated. The precautionary principle of treating the compound as hazardous should be followed.
IV. Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are beyond the scope of this disposal guide. Researchers should refer to their specific research protocols for handling and experimental procedures, ensuring that waste generation is minimized as part of the experimental design.
V. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel and the protection of the environment, while maintaining compliance with institutional and regulatory standards.
Safe Handling and Disposal of 3-Hydroxy-12-oleanene-23,28-dioic acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 3-Hydroxy-12-oleanene-23,28-dioic acid. The following procedural steps are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is critical when working with this and other similar chemical compounds.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound, which is typically supplied as a fine powder. The recommended PPE varies based on the specific handling procedure and the quantity of the compound being used.
Recommended Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves (double-gloving recommended when handling the pure compound) | Prevents direct skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne powder particles and splashes. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling larger quantities of the powder outside of a containment system to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental accuracy. The following protocols detail the procedures for weighing the solid compound and for preparing solutions.
Weighing the Solid Compound
-
Preparation: Before handling the compound, ensure that the work area, typically a chemical fume hood or a balance enclosure, is clean and free of drafts. Have all necessary equipment, including weighing paper or a suitable container, spatulas, and a waste container, readily available.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Taring the Balance: Place the weighing paper or container on the analytical balance and tare the balance to zero.
-
Transferring the Compound: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the powder to the tared container on the balance. Avoid generating dust by handling the compound gently.
-
Closing the Container: Securely close the primary container of the chemical immediately after use.
-
Cleaning: Clean the spatula and the weighing area thoroughly. Dispose of any contaminated materials, such as weighing paper, in the designated chemical waste container.
Preparing a Solution
-
Preparation: Select a fume hood for this procedure. Gather all necessary equipment, including the weighed compound, the appropriate solvent, volumetric flasks or other glassware, and a magnetic stirrer if needed.
-
Donning PPE: Wear the appropriate PPE, including gloves, a lab coat, and eye protection.
-
Adding Solvent: Carefully add the solvent to the vessel containing the weighed this compound. Point the opening of the vessel away from your face.
-
Dissolving the Compound: Agitate the mixture to dissolve the compound. This can be done by swirling the container or by using a magnetic stirrer. Gentle heating may be required for some solvents, but this should be done with caution and with appropriate ventilation.
-
Finalizing the Solution: Once the compound is fully dissolved, dilute the solution to the final desired volume with the solvent.
-
Labeling: Clearly label the container with the name of the compound, the concentration, the solvent used, and the date of preparation.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure a safe laboratory environment.
Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of in a designated solid chemical waste container. The container should be clearly labeled with the contents. |
| Solutions | Dispose of in a designated liquid chemical waste container compatible with the solvent used. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, weighing paper) | Dispose of in the solid chemical waste container. |
| Contaminated PPE (e.g., gloves) | Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated laboratory waste container. |
All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
Visual Workflow and Decision Diagrams
To further clarify the handling procedures and safety protocols, the following diagrams illustrate the operational workflow and the decision-making process for PPE selection.
Caption: Workflow for handling this compound.
Caption: PPE selection based on the handling procedure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
